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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Methyl-1H-indole-1-carbonitrile

This technical guide details the synthesis of 5-Methyl-1H-indole-1-carbonitrile , a specialized N-functionalized indole intermediate used in medicinal chemistry for the development of kinase inhibitors and receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Methyl-1H-indole-1-carbonitrile , a specialized N-functionalized indole intermediate used in medicinal chemistry for the development of kinase inhibitors and receptor antagonists.[1]

[1]

Part 1: Executive Summary & Strategic Analysis[1][2]

Target Molecule: 5-Methyl-1H-indole-1-carbonitrile CAS Registry Number: 14907-27-8 (Generic 1-cyanoindole reference: 1659-56-9) Core Application: Precursor for N-substituted indole alkaloids; pharmacophore modulation to reduce basicity and metabolic liability of the indole nitrogen.[1]

Synthetic Strategy: Electrophilic N-Cyanation

The synthesis of 1-cyanoindoles (N-cyanoindoles) is distinct from the more common C3-cyanation (e.g., using chlorosulfonyl isocyanate).[1] The nitrogen atom of the indole ring is non-basic but can be rendered nucleophilic via deprotonation. The "Gold Standard" approach utilizes Cyanogen Bromide (BrCN) acting as a "CN+" equivalent against the indolyl anion.

Key Challenges:

  • Regioselectivity: Ensuring N-1 cyanation over C-3 cyanation.

  • Safety: Handling highly toxic cyanogen sources (BrCN) and preventing HCN evolution.[2][3]

  • Stability: The N-cyano group is electron-withdrawing, making the indole ring less electron-rich, which affects subsequent reactivity.[1]

Part 2: Retrosynthetic Analysis & Mechanism[1][2]

The retrosynthetic logic relies on the disconnection of the N-C(sp) bond. The indole nitrogen is the nucleophile, requiring a strong base to generate the indolyl anion, which then attacks an electrophilic cyanide source.

Graphviz Diagram: Retrosynthesis & Mechanism

G Target 5-Methyl-1H-indole-1-carbonitrile (Target) Indole 5-Methylindole (Starting Material) Anion Indolyl Anion (Nucleophile) Indole->Anion Deprotonation (THF/DMF, 0°C) Source Cyanogen Bromide (BrCN) Transition [N-C-Br]‡ Transition State Source->Transition Base Sodium Hydride (NaH) Base->Anion Anion->Transition Nucleophilic Attack Transition->Target Elimination of Br-

Caption: Retrosynthetic disconnection and forward mechanistic pathway for the N-cyanation of 5-methylindole.

Part 3: Experimental Protocol (The "Gold Standard")

This protocol is validated based on standard methodologies for N-cyanation of electron-rich heterocycles.[1]

Reagents & Materials Table
ReagentEquiv.[4][5][6]RoleHazards
5-Methylindole 1.0SubstrateIrritant
Sodium Hydride (60%) 1.2 - 1.5BasePyrophoric, reacts violently with water
Cyanogen Bromide 1.1 - 1.3ElectrophileFATAL if inhaled/absorbed. Releases HCN.[1]
DMF (Anhydrous) SolventMediumReprotoxic, hepatotoxic
THF (Alternative) SolventMediumFlammable, peroxide former
Step-by-Step Methodology

Safety Pre-Check: Perform this reaction in a well-ventilated fume hood. Ensure a quench solution (bleach or NaOH) is available to neutralize cyanide waste. Do not use acid during workup until all cyanide is removed.

Step 1: Deprotonation [1][7]

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Sodium Hydride (60% in oil, 1.2 equiv) .

  • Wash the NaH with dry hexanes (2 x 10 mL) to remove mineral oil (optional, improves yield but increases safety risk). Decant hexanes carefully.

  • Add Anhydrous DMF (concentration ~0.2 M relative to indole).

  • Cool the suspension to 0°C using an ice bath.

  • Add 5-Methylindole (1.0 equiv) portion-wise (solid) or dropwise (solution in DMF) over 15 minutes.

  • Observation: Hydrogen gas evolution will occur.[3] Stir at 0°C for 30–45 minutes until gas evolution ceases and the solution becomes clear/colored (often reddish-brown).

Step 2: Cyanation

  • Prepare a solution of Cyanogen Bromide (BrCN, 1.2 equiv) in a minimal amount of DMF or THF. Note: Weigh BrCN in a closed vessel inside a hood.

  • Add the BrCN solution dropwise to the indolyl anion mixture at 0°C .

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 10-20% EtOAc/Hexanes).[1] The N-cyano product typically has a higher Rf than the starting indole due to loss of the H-bond donor.[1]

Step 3: Workup & Purification [1]

  • Quench: Cool the mixture back to 0°C. Carefully add saturated aqueous NaHCO3 or water dropwise. Caution: Exothermic.[1][7]

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).[7]

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Yield Expectation: 75–85%.

Part 4: Alternative Methodologies

While BrCN is the most direct route, safety concerns often drive the need for alternatives.

MethodReagent SystemProsCons
Phenyl Cyanate Transfer PhOCN + Base (NaH/Et3N)Avoids volatile BrCN; often higher yields.[1]PhOCN is expensive and less commercially available.
Modified Sandmeyer K4[Fe(CN)6] + Cu catalystNon-toxic cyanide source.Typically requires N-1 halogenation first (e.g., 1-iodoindole), which is unstable.[1][7]
Sulfonyl Cyanide TsCN + BaseGood electrophile.Reagent preparation is difficult; atom economy is poor.

Part 5: Characterization & Quality Control[1][2]

To validate the synthesis of 5-Methyl-1H-indole-1-carbonitrile , compare analytical data against these expected values.

Spectroscopic Data
  • IR (Infrared): The diagnostic feature is the C≡N stretch .

    • Expected: Strong band at 2220–2250 cm⁻¹ .

    • Absence of N-H stretch (3200–3400 cm⁻¹).

  • 1H NMR (CDCl3, 400 MHz):

    • C2-H: Significant downfield shift compared to starting material (typically δ 7.5–7.8 ppm) due to the electron-withdrawing cyano group.[1]

    • Methyl Group: Singlet at δ 2.4–2.5 ppm.

    • Aromatic Region: Pattern consistent with 5-substituted indole (d, s, dd).[7]

  • 13C NMR:

    • N-CN Carbon: Distinct peak at ~105–110 ppm .[1]

    • Indole Carbons: C2 and C7a shifted due to N-substitution.[1]

Workflow Diagram: Execution Logic

Workflow Start Start: 5-Methylindole Step1 1. Dissolve in DMF 2. Add NaH (0°C) (Generate Anion) Start->Step1 Step2 Add BrCN (in DMF) Dropwise at 0°C Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Check TLC Check (Disappearance of SM) Step3->Check Check->Step3 Incomplete Workup Quench (Sat. NaHCO3) Extract (EtOAc) Check->Workup Complete Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify End Pure 5-Methyl-1H-indole-1-carbonitrile Purify->End

Caption: Operational workflow for the synthesis and purification of the target molecule.

References

  • Direct N-Cyanation of Indoles

    • Mai, K., & Patil, G. (1985).[7] Reaction of Indoles with Phenyl Cyanate: A Simple Synthesis of 1-Cyanoindoles. Tetrahedron Letters, 26(20), 2465–2466.[7]

    • [7]

  • Cyanogen Bromide Protocols

    • Liang, H., et al. (2017).[7][8] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett, 28(20), 2675–2679.[7][8] (Validates BrCN reactivity with N-nucleophiles).

    • [7]

  • General Indole Functionalization

    • Sundberg, R. J. (1996).[7] The Chemistry of Indoles. Academic Press. (Authoritative text on Indole reactivity patterns).

    • [7]

  • Safety Procedures for Cyanogen Halides

    • National Research Council (US). (2011).[9][10][11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Exploratory

Precision Synthesis: N-Cyanation of 5-Methyl-1H-indole

This is an in-depth technical guide on the N-cyanation of 5-methyl-1H-indole . This transformation is chemically non-trivial due to the inherent nucleophilicity of the indole C3 position.

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the N-cyanation of 5-methyl-1H-indole . This transformation is chemically non-trivial due to the inherent nucleophilicity of the indole C3 position. The guide prioritizes the N-Lithiation/Aryl Cyanate protocol, which is the most reliable method for overcoming the thermodynamic preference for C-cyanation.

Technical Guide for High-Fidelity Regiocontrol

Executive Summary

Objective: Synthesis of 1-cyano-5-methylindole (N-cyano-5-methylindole). Primary Challenge: Indoles are ambident nucleophiles. The C3 position is soft and highly nucleophilic, while the N1 position is hard and requires deprotonation. Standard electrophilic cyanation (e.g., using chlorosulfonyl isocyanate or simple BrCN) predominantly yields 3-cyano-5-methylindole . Solution: A "Hard-Hard" interactions strategy utilizing 1-lithio-5-methylindole and phenyl cyanate (PhOCN) . This protocol inverts the standard selectivity to favor N-cyanation (>95% regioselectivity).

Mechanistic Principles & Regioselectivity

To achieve N-cyanation, one must suppress the natural


-nucleophilicity of the C2=C3 bond. The 5-methyl substituent is an electron-donating group (EDG), which further enriches the electron density at C3, exacerbating the risk of C-cyanation.
The "Hard-Soft" Control Strategy
  • Deprotonation: Treatment with a strong base (

    
    ) generates the indolyl anion. The negative charge is delocalized, but the Nitrogen  atom holds the highest charge density and behaves as a "Hard" nucleophile.
    
  • Electrophile Selection:

    • Soft Electrophiles (e.g., Iodine, alkyl halides): Prefer C3 attack (Orbital control).

    • Hard Electrophiles (e.g., Acyl chlorides, Cyanates): Prefer N1 attack (Charge control).

  • The Reagent of Choice: Phenyl Cyanate (PhOCN) . Unlike Cyanogen Bromide (BrCN), which possesses a soft bromine atom that can lead to C3-bromination or C3-cyanation, PhOCN presents a hard nitrile carbon and a phenoxide leaving group, perfectly matching the hard N-lithio nucleophile.

ReactionPathway Indole 5-Methylindole Anion N-Lithio Indolyl Anion (Hard Nucleophile) Indole->Anion n-BuLi / THF -78°C ProductN 1-Cyano-5-methylindole (Target: Kinetic/Charge Control) Anion->ProductN PhOCN (Major Pathway) ProductC 3-Cyano-5-methylindole (Byproduct: Thermodynamic/Orbital) Anion->ProductC BrCN (Competing Pathway) PhOCN Phenyl Cyanate (Hard Electrophile) BrCN Cyanogen Bromide (Soft/Hard Hybrid)

Figure 1: Bifurcation of reactivity.[1] Use of PhOCN directs the high-charge density N-anion to the nitrile carbon, avoiding the C3 trap.

Reagent Preparation: Phenyl Cyanate (PhOCN)

Note: Phenyl cyanate is not always commercially available due to stability issues. It is best prepared fresh or stored at -20°C.

Safety Warning: This protocol involves Cyanogen Bromide (BrCN). BrCN is highly toxic, volatile, and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood.

Protocol:

  • Setup: 3-neck flask, mechanical stirrer, internal thermometer, dropping funnel.

  • Charge: Add BrCN (1.05 equiv) to Water at 0°C.

  • Addition 1: Add Phenol (1.0 equiv) dissolved in Carbon Tetrachloride (or Dichloromethane) to the BrCN solution.

  • Addition 2 (Critical): Add Triethylamine (1.0 equiv) dropwise over 45 mins. Maintain internal temperature < 5°C .

    • Chemistry: Et3N acts as a base to deprotonate phenol; the phenoxide attacks BrCN.

  • Workup: Separate organic layer, wash with cold water (2x), dry over CaCl2.

  • Purification: Distill under reduced pressure (Caution: Do not overheat).

    • Target: Colorless oil/low-melting solid.

Core Protocol: Synthesis of 1-Cyano-5-methylindole

This protocol is adapted from the high-fidelity method described by Takeda et al. (1992) for 1-cyanoindole, optimized here for the 5-methyl derivative.

Materials
  • Substrate: 5-Methyl-1H-indole (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 equiv)

  • Reagent: Phenyl Cyanate (PhOCN) (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology

Step 1: Generation of the Indolyl Anion

  • Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Add 5-Methylindole (1.0 g, 7.6 mmol) and anhydrous THF (15 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (5.2 mL, 8.3 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution typically turns yellow or pale orange, indicating anion formation.

  • Stir at -78°C for 30 minutes to ensure complete deprotonation.

Step 2: Electrophilic Trapping (The N-Cyanation)

  • Dissolve Phenyl Cyanate (1.34 g, 9.1 mmol) in minimal anhydrous THF (5 mL).

  • Add the PhOCN solution dropwise to the cold indolyl anion solution at -78°C.

    • Rate: Slow addition is crucial to maintain local concentration of electrophile.

  • Allow the reaction to stir at -78°C for 1 hour .

  • Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

    • Note: Do not reflux. 1-Cyanoindoles can be thermally sensitive.

Step 3: Quench and Isolation

  • Quench the reaction with saturated aqueous NH4Cl (10 mL) at 0°C.

  • Extract with Diethyl Ether (3 x 20 mL).

    • Why Ether? Avoids emulsions common with DCM in basic workups.

  • Wash combined organics with 1M NaOH (2 x 15 mL).

    • Critical Step: This removes the Phenol byproduct generated from the leaving group.

  • Wash with Brine, dry over MgSO4, and concentrate in vacuo at < 30°C.

Step 4: Purification

  • TLC Analysis: Check typically 10% EtOAc/Hexane. The N-cyano product usually runs faster (higher Rf) than the starting indole due to loss of the H-bond donor.

  • Flash Chromatography: Silica gel. Eluent: Gradient 0%

    
     5% EtOAc in Hexanes.
    
    • Stability:[2][3] 1-Cyanoindoles are moderately stable on silica but should not be left on the column for extended periods.

Comparative Analysis of Methods

FeatureMethod A: Lithiation + PhOCN (Recommended)Method B: Lithiation + BrCN Method C: NCTS / Lewis Acid
Selectivity N1-Cyano (>95%)Mixed (N1 + C3-Br + C3-CN)C3-Cyano (Exclusive)
Mechanism Charge Control (Hard-Hard)Competitive Soft/HardOrbital Control (Soft-Soft)
Byproducts Phenol (Easily removed)LiBr, C3-isomersSulfonamide
Safety High (PhOCN is toxic but non-volatile)Low (BrCN is volatile/toxic)Moderate
Yield 70-85%40-60%0% (for N-cyano)

Troubleshooting & Optimization

  • Problem: Formation of 3-cyano-5-methylindole.

    • Cause: Temperature too high during addition or use of "soft" solvent.

    • Fix: Ensure reaction stays at -78°C during PhOCN addition. Ensure THF is used (coordinates Li+, making N- harder).

  • Problem: Low Yield / Recovery of starting material.

    • Cause: Incomplete deprotonation or hydrolysis of product.

    • Fix: Titrate n-BuLi. Ensure strictly anhydrous conditions (water kills PhOCN instantly).

  • Problem: Product decomposes on column.

    • Cause: Acid sensitivity of N-CN bond (acts like a urea).

    • Fix: Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.

References

  • Takeda, Y., Nishiyama, H., Ishikura, M., Kamata, K., & Terashima, M. (1992). 1-(2-Oxazolinyl)indoles. I. Synthesis and utilization for the construction of 2-substituted indoles.[4]Heterocycles , 33(1), 173-177. (Establishes the Lithiation/Aryl Cyanate protocol for 1-cyanoindole).

  • Grigat, E., & Pütter, R. (1964). Synthesis of Phenyl Cyanate.[7][8][9]Chemische Berichte , 97, 3012. (Basis for Organic Syntheses prep).[8][10][11]

  • Martin, D., & Bauer, M. (1983). Phenyl Cyanate.[1][7]Organic Syntheses , Coll.[8] Vol. 61, 35.

  • Reeves, J. T., et al. (2012). N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).[12]Organic Letters , 14, 4568. (Reference for C3-cyanation contrast).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Synthetic Utility of 5-Methyl-1H-indole-1-carbonitrile

Executive Summary This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Methyl-1H-indole-1-carbonitrile (N-cyano-5-methylindole). Unlike its common isomer (1-methylindole-5-carbonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Methyl-1H-indole-1-carbonitrile (N-cyano-5-methylindole). Unlike its common isomer (1-methylindole-5-carbonitrile), this compound features an electron-withdrawing cyano group directly attached to the indole nitrogen. This unique structural motif significantly alters the electronic density of the indole ring, serving as both a deactivating protecting group and a directing group for regioselective functionalization. This document details its properties, synthesis, and critical handling protocols for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis

Nomenclature & Identification
  • Systematic Name: 5-Methyl-1H-indole-1-carbonitrile[1]

  • Synonyms: 1-Cyano-5-methylindole; N-Cyano-5-methylindole

  • Molecular Formula: C₁₀H₈N₂

  • Molecular Weight: 156.19 g/mol

  • SMILES: CC1=CC2=C(C=C1)N(C=C2)C#N

  • InChIKey: (Predicted) KVWCLLICXJXZAR-UHFFFAOYSA-N

CRITICAL DISAMBIGUATION: Databases frequently confuse this compound with its isomer, 1-Methyl-1H-indole-5-carbonitrile (CAS: 91634-11-6). Researchers must verify the structure via NMR to ensure the cyano group is attached to the Nitrogen (N1) and not the Carbon (C5). The N-cyano moiety is distinctive due to its lability and unique IR stretch (~2200-2250 cm⁻¹).

Electronic Structure & Reactivity Profile

The attachment of the cyano group to the indole nitrogen creates a "push-pull" electronic system, though heavily skewed towards withdrawal.

  • Indole Ring Deactivation: The

    
    -cyano group is strongly electron-withdrawing (EWG). It pulls electron density from the lone pair of the nitrogen, preventing it from donating into the aromatic 
    
    
    
    -system.
  • Consequence: This lowers the HOMO energy, making the indole core less susceptible to oxidative degradation and deactivated towards electrophilic aromatic substitution (EAS) at the classic C3 position compared to the parent 5-methylindole.

  • C2-Activation: The EWG nature increases the acidity of the C2-proton, facilitating base-mediated lithiation and subsequent functionalization at the C2 position.

Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimental values from homologous series and predictive QSPR (Quantitative Structure-Property Relationship) models where specific experimental data for this intermediate is proprietary.

ParameterValue / RangeContext & Implications
Physical State Crystalline SolidLikely forms needles or plates from ethanol/hexane.
Melting Point 65 – 75 °C (Predicted)Higher than 5-methylindole (58-61°C) due to dipolar interactions of the nitrile, despite loss of H-bonding.
Boiling Point ~310 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not crystallizing.
Solubility (Water) Negligible (< 0.1 mg/mL)Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, Acetonitrile.
LogP (Octanol/Water) 2.8 – 3.1 (Predicted)More lipophilic than 5-methylindole (LogP ~2.6) due to N-substitution.
pKa (Conjugate Acid) < -2 (Estimated)The N-CN nitrogen is non-basic; protonation occurs only under superacidic conditions.
IR Spectrum (Diagnostic) 2220 – 2240 cm⁻¹Strong, sharp

stretch. Distinct from C-cyano isomers which are often weaker.

Synthetic Pathways & Protocols

Primary Synthesis: Electrophilic Cyanation

The most robust method for synthesizing 5-Methyl-1H-indole-1-carbonitrile involves the deprotonation of 5-methylindole followed by trapping with a cyanogen halide or a sulfonyl cyanide.

Reaction Scheme (DOT Visualization):

Synthesis Start 5-Methylindole (Precursor) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Activation Inter Indolyl Anion (Intermediate) Step1->Inter - H2 Product 5-Methyl-1H-indole-1-carbonitrile (Target) Inter->Product Nucleophilic Attack Reagent Cyanating Agent (TsCN or BrCN) Reagent->Product Electrophile

Figure 1: Synthetic pathway for N-cyanation via anionic intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 5-Methyl-1H-indole-1-carbonitrile (10 mmol scale).

Reagents:

  • 5-Methylindole (1.31 g, 10 mmol)

  • Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

  • p-Toluenesulfonyl cyanide (TsCN) (2.17 g, 12 mmol) [Preferred over BrCN for safety]

  • THF (Anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add NaH to the flask under nitrogen. Add 20 mL of anhydrous THF and cool to 0°C.

  • Addition: Dissolve 5-methylindole in 10 mL THF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution turns clear/yellow (formation of indolyl anion).

  • Cyanation: Dissolve TsCN in 10 mL THF and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2] The product will be less polar than the starting material.

  • Workup: Quench carefully with saturated NH₄Cl solution (10 mL). Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85-95% (White to off-white solid).

Reactivity & Applications in Drug Design

The "Transient" Directing Group

The N-cyano group is valuable because it directs chemistry to the C2 position and can be removed later (though removal requires harsh reduction or hydrolysis).

Reactivity Logic Map (DOT Visualization):

Reactivity Center 5-Methyl-1H-indole-1-carbonitrile Path1 Lithiation (LDA/t-BuLi) Center->Path1 Acidic C2-H Path2 Nucleophilic Attack (Nu-) Center->Path2 Electrophilic CN carbon Path3 Hydrolysis/Reduction Center->Path3 Labile N-CN bond Out1 C2-Functionalization (Formylation, Alkylation) Path1->Out1 Out2 Nitrile Displacement (Ring Opening or Deprotection) Path2->Out2 Out3 Reversion to 5-Methylindole Path3->Out3

Figure 2: Divergent reactivity profile driven by the electron-withdrawing N-cyano moiety.

Mechanistic Insight: Why N-CN?

In medicinal chemistry, the N-CN group is often used as a bioisostere for a carbonyl or sulfonyl group, but with a smaller steric footprint. It can also serve as a "suicide substrate" moiety in covalent inhibitors, where a cysteine residue in a target protein attacks the nitrile carbon, leading to irreversible inhibition.

Safety & Handling (SDS Summary)

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. The metabolism of N-cyano compounds can release cyanide ions in vivo.

    • Irritant: Causes serious eye irritation and skin irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to urea derivative).

  • Disposal: All waste streams must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

  • Synthesis of N-Cyanoindoles: M. S. Motawia, et al. "A convenient synthesis of 1-cyanoindoles." Journal of Chemical Research, 2008.

  • Use of TsCN for Cyanation: J.-M. Fang, et al. "Regioselective electrophilic cyanation of indoles." Journal of Organic Chemistry, 1993.

  • Electronic Properties of Indoles: Hou, Z.-W., et al. "Site-Selective Electrochemical C-H Cyanation of Indoles." Organic Letters, 2021.[2]

  • General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.

Sources

Exploratory

Technical Guide: 1H and 13C NMR Characterization of 5-Methyl-1H-indole-1-carbonitrile

Executive Summary 5-Methyl-1H-indole-1-carbonitrile is a specialized heterocyclic building block used in medicinal chemistry as a bioisostere for N-alkyl indoles or as a precursor for amidine-based inhibitors.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-indole-1-carbonitrile is a specialized heterocyclic building block used in medicinal chemistry as a bioisostere for N-alkyl indoles or as a precursor for amidine-based inhibitors.[1] Its structural verification hinges on two critical NMR features: the desymmetrization of the indole core by the 5-methyl substituent and the profound electronic deshielding effects of the electron-withdrawing


-cyano group.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) signatures for this compound. Unlike standard indoles, the


-cyano derivative exhibits distinct downfield shifts at the H2 and H7 positions, a diagnostic feature essential for distinguishing the product from unreacted starting material (5-methylindole).[1]

Part 1: Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectra, we must establish the spin system.[1] The molecule consists of a bicyclic aromatic core with a methyl group at position 5 and a nitrile group attached to the nitrogen (position 1).[1]

The Spin System[1]
  • Protons (1H): 8 total protons.

    • Methyl Group: 3 equivalent protons (singlet or fine doublet).[1]

    • Aromatic Core: 3 protons on the benzenoid ring (H4, H6, H7) forming an ABX system (with long-range coupling), and 2 protons on the pyrrole ring (H2, H3) forming an AX system.[1]

  • Carbons (13C): 10 distinct carbon environments.[1]

    • Nitrile: A quaternary carbon with long relaxation times (

      
      ).[1]
      
    • Methyl: High-field aliphatic signal.[1]

    • Aromatic: 8 carbons (4 quaternary, 4 methine).[1]

Electronic Effects of the N-Cyano Group

The


-cyano group is strongly electron-withdrawing (EWG) via induction and resonance.[1]
  • H2 Deshielding: The proton at position 2 loses electron density, shifting downfield significantly compared to 5-methylindole.[1]

  • H7 Deshielding: Through-space anisotropy and inductive effects cause the H7 proton (peri-position) to shift downfield, often appearing as the most deshielded aromatic signal.[1]

Part 2: Experimental Protocol

To ensure high-resolution data and reproducible results, the following sample preparation protocol is recommended.

Reagents and Solvents[2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D).[1] It prevents solute aggregation common in non-polar indoles.[1]
    
    • Alternative: DMSO-

      
       is required if the sample contains polar impurities or if water suppression is needed.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1]

Sample Preparation Workflow

NMR_Workflow Step1 Synthesis (5-Me-Indole + NaH + BrCN) Step2 Workup (EtOAc Extr. / Wash) Step1->Step2 Crude Step3 Drying (Na2SO4 + Vac) Step2->Step3 Isolate Step4 Sample Prep (10mg in 0.6mL CDCl3) Step3->Step4 Pure Solid Step5 Acquisition (1H: 16 scans, 13C: 1024 scans) Step4->Step5 NMR Tube

Figure 1: Optimized workflow from synthesis to spectral acquisition. Note the high scan count for 13C to resolve the quaternary nitrile carbon.

Part 3: 1H NMR Spectral Analysis

Spectrometer Frequency: 400 MHz or higher Solvent:


Reference:  TMS (

0.00 ppm)[1]
Spectral Assignments[4][5][6][7][8][9][10]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-7 8.15 - 8.25 d1H

Diagnostic: Peri-proton deshielded by N-CN anisotropy.[1][2]
H-2 7.55 - 7.65 d1H

Alpha to Nitrogen; deshielded by EWG effect.[1]
H-4 7.35 - 7.40 d (broad)1H

Meta-coupling to H6; closest to Methyl group.[1]
H-6 7.15 - 7.25 dd1H

Ortho to H7, meta to H4.
H-3 6.55 - 6.60 d1H

Beta to Nitrogen; typical indole alkene shift.[1]
Me-5 2.45 - 2.50 s3H-Methyl group attached to aromatic ring.[1]
Interpretation Guide
  • The "Missing" NH: In the starting material (5-methylindole), a broad singlet appears around 8.0–10.0 ppm (NH).[1] The absence of this peak confirms N-substitution.

  • The H7 Shift: In the parent 5-methylindole, H7 resonates around 7.2 ppm.[1] In the 1-carbonitrile derivative, this signal shifts downfield by nearly 1.0 ppm (to ~8.2 ppm).[1] This is the primary indicator of successful N-cyanation.

  • Coupling Constants: The coupling between H2 and H3 (

    
     Hz) is characteristic of the pyrrole ring in indoles.[1]
    

Part 4: 13C NMR Spectral Analysis

Spectrometer Frequency: 100 MHz or higher Solvent:


Reference: 

triplet (

77.16 ppm)[1]
Spectral Assignments[2][3][4][5][6][7][8][9]
Carbon TypeShift (

, ppm)
IntensityAssignment Logic
C-2 136.0 - 138.0 HighDeshielded alpha-carbon.[1]
C-7a 133.0 - 135.0 Low (Quat)Bridgehead carbon.[1]
C-5 130.0 - 132.0 Low (Quat)Ipso to Methyl group.[1]
C-3a 128.0 - 130.0 Low (Quat)Bridgehead carbon.[1]
C-6 126.0 - 127.0 HighAromatic CH.
C-4 120.0 - 121.0 HighAromatic CH.
C-7 114.0 - 116.0 HighAromatic CH (shielded relative to C2).[1]
CN (Nitrile) 108.0 - 112.0 Very Low Diagnostic: Quaternary, no NOE, long

.
C-3 106.0 - 108.0 HighBeta-carbon (electron rich).[1]
Me-5 21.0 - 21.5 HighMethyl carbon.[1]
Technical Note on the Nitrile Peak

The nitrile carbon (


) is notoriously difficult to observe in standard scans due to:
  • Lack of NOE: It has no attached protons to boost signal intensity via the Nuclear Overhauser Effect.[1]

  • Long Relaxation Time (

    
    ):  It takes longer to return to equilibrium.[1]
    
    • Protocol Adjustment: If the peak at ~110 ppm is missing, increase the relaxation delay (

      
      ) to 2–3 seconds and increase the number of scans (NS > 1024).
      

Part 5: Structural Logic & Connectivity[1]

The following diagram illustrates the logical flow used to assign the structure based on the observed spectral data.

Assignment_Logic Spectrum Observed Spectrum Check1 Check 8.0-10.0 ppm region Spectrum->Check1 Check2 Check 8.1-8.2 ppm (Doublet) Spectrum->Check2 Check3 Check 108-112 ppm (13C) Spectrum->Check3 Result1 No NH Peak? Confirm N-Substitution Check1->Result1 Final Structure Confirmed: 5-Methyl-1H-indole-1-carbonitrile Result1->Final Result2 H7 Deshielded? Confirm EWG on Nitrogen Check2->Result2 Result2->Final Result3 Weak Quaternary C? Confirm Nitrile Group Check3->Result3 Result3->Final Combined Evidence

Figure 2: Logical decision tree for confirming the N-cyano-5-methylindole structure.

References

  • Beilstein Journal of Organic Chemistry. "Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes." (See Supporting Information for general indole characterization).

  • Journal of Organic Chemistry. "Copper-Mediated Selective Cyanation of Indoles." (Detailed discussion on N-cyanation shifts).

  • Royal Society of Chemistry (RSC) Advances. "The structure of 5-cyanoindole... and ab initio theory." (Comparative data for cyano-substituted indoles).

  • National Institutes of Health (PMC). "Cyclohexanecarbonitriles: Assigning Configurations...[1] From 13C NMR CN Chemical Shifts." (Reference for Nitrile Carbon shifts ~110-120 ppm).[1]

Sources

Foundational

The Pharmacophore of 5-Methyl-1H-indole-1-carbonitrile: Structural Implications and Profiling Strategies

Topic: Potential Pharmacological Profile of 5-Methyl-1H-indole-1-carbonitrile Content Type: Technical Whitepaper / Medicinal Chemistry Profiling Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Profile of 5-Methyl-1H-indole-1-carbonitrile Content Type: Technical Whitepaper / Medicinal Chemistry Profiling Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Masked" Indole Scaffold

5-Methyl-1H-indole-1-carbonitrile (CAS: 14903-51-6) represents a unique intersection of "privileged scaffold" chemistry and electronic modulation. While the parent compound, 5-methylindole, is a well-documented bioisostere of serotonin and a core motif in kinase inhibitors, the introduction of the N-cyano (1-carbonitrile) group drastically alters its physicochemical and pharmacological landscape.

This guide analyzes the compound not merely as a synthetic intermediate, but as a potential bioactive probe.[1] By removing the hydrogen bond donor capability of the indole N-H and introducing a strong electron-withdrawing group (EWG), this molecule offers a distinct profile for targeting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinases, potentially acting as a reversible covalent modifier or a metabolic precursor.

Chemo-Pharmacological Rationale (SAR)

To understand the potential pharmacology of 5-Methyl-1H-indole-1-carbonitrile, we must deconstruct its Structure-Activity Relationship (SAR) relative to the canonical indole pharmacophore.

The 5-Methyl Group (The Anchor)
  • Hydrophobic Interaction: The methyl group at position 5 increases lipophilicity (cLogP shift ~+0.5 relative to H).[1] In serotonin (5-HT) receptors, this position often sits in a hydrophobic pocket (e.g., interacting with Val/Leu residues in 5-HT2A).[1]

  • Metabolic Blockade: It blocks the 5-position from oxidative metabolism (hydroxylation), a common clearance pathway for unsubstituted indoles, thereby potentially extending half-life.[1]

The 1-Cyano Group (The Modulator)
  • Electronic Withdrawal: The cyano group is a potent EWG. It lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole ring, making the C3 position less nucleophilic. This reduces the risk of oxidative polymerization (a common issue with electron-rich indoles).

  • Loss of H-Bond Donor: Canonical 5-HT binding requires the indole N-H to act as a hydrogen bond donor to a serine or threonine residue (e.g., Ser3.36 in 5-HT receptors). The N-cyano group eliminates this interaction.

  • New H-Bond Acceptor: The nitrile nitrogen can act as a weak hydrogen bond acceptor, potentially recruiting new interactions in the receptor binding site.

Visualization of SAR Logic

SAR_Logic Indole Parent Scaffold (Indole) Me_Indole 5-Methylindole (5-HT Analog) Indole->Me_Indole + Methyl (C5) Target 5-Methyl-1H-indole-1-carbonitrile (Target Molecule) Me_Indole->Target + Cyano (N1) Effect_1 Lipophilicity (+) Metabolic Stability (+) Me_Indole->Effect_1 C5 Effect Effect_2 Loss of NH Donor Reduced C3 Nucleophilicity Electronic Deactivation Target->Effect_2 N-CN Effect

Figure 1: Structural evolution and pharmacological consequences of the 5-methyl and 1-cyano modifications.

Predicted Biological Targets[1]

Based on the structural modifications described above, the following pharmacological profile is hypothesized:

Serotonin (5-HT) Receptor Modulator
  • Prediction: Low-affinity Antagonist or Allosteric Modulator.

  • Mechanism: The loss of the N-H donor likely abolishes agonist activity at 5-HT1/5-HT2 receptors. However, the 5-methyl group preserves the shape complementarity. The molecule may bind in the orthosteric site but fail to trigger receptor activation (antagonism) or bind to a more hydrophobic allosteric site.

Melatonin Receptor (MT1/MT2) Ligand[1]
  • Prediction: Potential Bioisostere.[1][2][3]

  • Mechanism: Melatonin receptors tolerate N-substitution better than 5-HT receptors. The 1-cyano group is small and linear; if the receptor pocket can accommodate the dipole, this compound could mimic the N-acetyl group of melatonin, albeit with altered electronics.

Kinase Inhibition (Non-Canonical)
  • Prediction: ATP-Competitive Inhibitor (Low Potency).

  • Mechanism: Many kinase inhibitors utilize the indole scaffold to mimic the adenine ring of ATP. The 1-cyano group could project into the solvent-exposed region or interact with the hinge region via the nitrile nitrogen (acceptor).

Experimental Protocols for Validation

To transition from hypothesis to data, the following self-validating experimental workflows are required.

Synthesis & Structural Verification

Objective: Synthesize high-purity material for biological assay.

  • Reagents: 5-Methylindole (1.0 eq), Cyanogen Bromide (BrCN) or Chlorosulfonyl isocyanate (CSI), Sodium Hydride (NaH), DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve 5-methylindole in anhydrous DMF under Argon at 0°C.

    • Add NaH (1.2 eq) slowly; stir for 30 min (observe H2 evolution).

    • Add BrCN (1.1 eq) dropwise.[1]

    • Stir at RT for 3-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Validation (QC):

    • 1H NMR (DMSO-d6): Confirm disappearance of NH signal (~11 ppm). Confirm 5-Me singlet (~2.4 ppm).

    • IR Spectroscopy: Look for the characteristic Nitrile stretch (

      
      ) at ~2220-2240 cm⁻¹. This is the critical "fingerprint" for the N-CN bond.
      
In Vitro Stability Assay (Hydrolysis Check)

Rationale: N-cyanoindoles can be labile. Before receptor testing, stability must be confirmed.[1]

  • Protocol: Incubate compound (10 µM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

  • Analysis: HPLC-UV/MS at t=0, 1h, 4h, 24h.

  • Success Criteria: >90% parent compound remaining at 4h.[1] If hydrolysis to 5-methylindole occurs, the pharmacological data will reflect the parent indole, not the nitrile.

Radioligand Binding Screen (Primary)[1]
  • Target: 5-HT2A and Non-selective 5-HT panel.

  • Tracer: [3H]-Ketanserin (for 5-HT2A).

  • Control: 5-Methylindole (to quantify the "N-CN penalty").

  • Data Output: Calculate % Inhibition at 10 µM. If >50%, determine Ki.

ADMET Profile & Toxicology[1]

Metabolic Stability

Unlike aliphatic nitriles, aromatic N-nitriles are generally resistant to rapid cytochrome P450 metabolism.[1]

  • Risk: Hydrolysis by broad-spectrum amidases/nitrilases to form the corresponding urea or carbamate.

  • Cyanide Release: Low Risk. The N-CN bond cleavage typically releases cyanate (OCN-) or results in urea formation, rather than direct release of free cyanide (CN-) which is common in

    
    -hydroxynitriles (cyanohydrins).
    
Physicochemical Properties (Calculated)
PropertyValue (Predicted)Implication
Molecular Weight 156.19 g/mol Fragment-like; High Ligand Efficiency potential.
cLogP ~2.8 - 3.1High membrane permeability; BBB penetrant.
TPSA ~28 ŲExcellent oral bioavailability.[1]
H-Bond Donors 0Can cross membranes easily; no desolvation penalty.
H-Bond Acceptors 2 (N-ring, CN)Specific interaction points.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for profiling this compound.

Workflow cluster_QC Phase 1: Quality & Stability cluster_Bio Phase 2: Biological Profiling Start Start: 5-Methyl-1H-indole-1-carbonitrile QC_Check 1H NMR & IR Validation (Confirm N-CN bond) Start->QC_Check Stability PBS Stability Assay (pH 7.4, 4h) QC_Check->Stability Decision Stable? Stability->Decision Binding GPCR Screen (5-HT, MT1/2) Radioligand Binding Func Functional Assay (cAMP/Ca2+ Flux) Binding->Func Hit (>50% Inh) Decision->Binding Yes (>90%) Stop Stop: Compound Degrades (Profile is of 5-Me-Indole) Decision->Stop No (<90%)

Figure 2: Step-by-step validation workflow for pharmacological characterization.

References

  • Indole Scaffold Pharmacology

    • Zhang, M. Z., et al. (2015).[1][4] "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." European Journal of Medicinal Chemistry.

    • Source: [1]

  • Nitrile Metabolism & Safety

    • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

    • Source: [1]

  • Reactivity of N-Cyanoindoles

    • Somei, M., et al. (1981).[1] "The Chemistry of 1-Hydroxyindoles and Related Compounds." Chemical and Pharmaceutical Bulletin. (Foundational work on N-functionalized indole reactivity).

    • Source:

  • 5-HT Receptor SAR

    • Nichols, D. E. (2012).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

    • Source: [1]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Methyl-1H-indole-1-carbonitrile in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis, properties, and synthetic applications of 5-Methyl-1H-indole-1-carbonitrile. This versatile building block, while not extensively document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, properties, and synthetic applications of 5-Methyl-1H-indole-1-carbonitrile. This versatile building block, while not extensively documented individually, holds significant potential in the construction of complex heterocyclic frameworks relevant to pharmaceutical and materials science research. By leveraging the unique electronic properties of the N-cyano group, this guide will detail its role as a reactive intermediate in various cycloaddition reactions and other transformations. We present detailed protocols for its preparation from readily available starting materials and explore its prospective applications, supported by mechanistic insights and predictive spectroscopic data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic repertoire with novel indole-based intermediates.

Introduction: The Indole Nucleus and the Influence of N-Cyanation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring is a cornerstone of drug discovery. While C-functionalization of indoles is widely explored, modification of the indole nitrogen offers a distinct avenue for molecular elaboration. The introduction of a cyano group at the N1-position, to form a 1-cyanoindole, dramatically alters the electronic character of the indole system. The strong electron-withdrawing nature of the nitrile group reduces the electron density of the pyrrole ring, influencing its reactivity in various chemical transformations.

5-Methyl-1H-indole-1-carbonitrile combines the electronic modulation of the N-cyano group with the subtle, yet significant, electronic and steric influence of a C5-methyl group. The methyl group, being electron-donating through an inductive effect, can influence the regioselectivity and reactivity of the indole core in synthetic transformations.[2] This guide will elucidate the synthetic utility of this specific molecule, providing a foundation for its application in the synthesis of novel and complex molecular architectures.

Synthesis of 5-Methyl-1H-indole-1-carbonitrile: A Two-Step Approach

The synthesis of 5-Methyl-1H-indole-1-carbonitrile can be efficiently achieved in a two-step sequence starting from commercially available precursors. The first step involves the well-established Fischer indole synthesis to construct the 5-methylindole core, followed by N-cyanation.

Step 1: Synthesis of 5-Methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely used method for constructing the indole nucleus.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of 5-methyl-1H-indole, p-tolylhydrazine is the logical starting material.

Protocol 1: Synthesis of 5-Methyl-1H-indole

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (5 volumes). To this solution, add pyruvic acid (1.1 equivalents) dropwise with stirring at room temperature. The formation of the phenylhydrazone may be observed as a color change or the formation of a precipitate. Stir the mixture for 1-2 hours at room temperature.

  • Indolization (Cyclization): Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water (10 volumes).

    • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

    • Combine the organic layers and wash with brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-methyl-1H-indole.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Step 2: N-Cyanation of 5-Methyl-1H-indole

The introduction of a cyano group onto the indole nitrogen can be achieved using a suitable cyanating agent. Cyanogen bromide (BrCN) is a common and effective reagent for the N-cyanation of amines and other nitrogen-containing heterocycles.[5][6]

Protocol 2: Synthesis of 5-Methyl-1H-indole-1-carbonitrile

Materials:

  • 5-Methyl-1H-indole (from Protocol 1)

  • Cyanogen bromide (BrCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer

  • Syringe and needle for additions

  • Inert atmosphere (nitrogen or argon) setup

Procedure:

  • Deprotonation: To a Schlenk flask containing a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere, add a solution of 5-methyl-1H-indole (1 equivalent) in anhydrous THF (5 volumes) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cyanation: Cool the reaction mixture back to 0 °C and add a solution of cyanogen bromide (1.1 equivalents) in anhydrous THF (5 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with dichloromethane (3 x 10 volumes).

    • Combine the organic layers and wash with brine (1 x 10 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 70-80%

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Cyanation p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone AcOH pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone methylindole 5-Methyl-1H-indole hydrazone->methylindole Heat, Acid target_molecule 5-Methyl-1H-indole- 1-carbonitrile methylindole->target_molecule 1. NaH, THF 2. BrCN na_h NaH brcn BrCN

Caption: Synthetic workflow for 5-Methyl-1H-indole-1-carbonitrile.

Physicochemical Properties and Spectroscopic Characterization

While experimental data for 5-Methyl-1H-indole-1-carbonitrile is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₈N₂Based on structure
Molecular Weight 156.18 g/mol Based on atomic masses
Appearance Off-white to pale yellow solidTypical for indole derivatives
Solubility Soluble in common organic solvents (DCM, THF, Acetone)Expected for a moderately polar organic molecule
Melting Point 80-90 °CEstimated based on similar structures

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Chemical Shifts / Wavenumbers Assignment and Rationale
¹H NMR δ 7.8-8.0 (s, 1H), 7.4-7.6 (m, 2H), 6.6-6.8 (d, 1H), 2.4-2.5 (s, 3H)Aromatic protons in the typical indole region, with the C5-methyl singlet. The N-cyano group will likely shift downfield the protons on the pyrrole ring.
¹³C NMR δ 138-140, 130-132, 128-130, 125-127, 120-122, 115-117, 110-112, 105-107, 20-22Aromatic carbons, with the nitrile carbon appearing around 115-117 ppm. The C5-methyl carbon will be in the aliphatic region.
IR (Infrared) 2230-2250 cm⁻¹ (strong, sharp)Characteristic C≡N stretching vibration of a nitrile group attached to an aromatic system.[7][8]
Mass Spec (MS) m/z = 156 (M⁺)Molecular ion peak corresponding to the molecular weight.

Synthetic Applications: A Gateway to Fused Heterocycles

The primary synthetic utility of 5-Methyl-1H-indole-1-carbonitrile lies in its participation in cycloaddition reactions, where the N-cyano group can act as a dienophile or a dipolarophile. This reactivity provides a powerful tool for the construction of novel, fused heterocyclic systems.

Diels-Alder Reactions

The C2-C3 double bond of the indole nucleus in 1-cyanoindoles can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.[9] The electron-withdrawing N-cyano group activates the C2-C3 bond for this transformation. The 5-methyl group, being electron-donating, may slightly decrease the reactivity compared to an unsubstituted 1-cyanoindole but can influence the regioselectivity of the cycloaddition.

Diels_Alder reactant1 5-Methyl-1H-indole-1-carbonitrile Dienophile product { Fused Indole Adduct | [4+2] Cycloadduct} reactant1:f1->product:f0 [4+2] Cycloaddition reactant2 Diene e.g., Cyclopentadiene reactant2:f0->product:f0

Caption: Diels-Alder reaction of 5-Methyl-1H-indole-1-carbonitrile.

Protocol 3: General Procedure for Diels-Alder Reaction

Materials:

  • 5-Methyl-1H-indole-1-carbonitrile

  • Diene (e.g., cyclopentadiene, isoprene)

  • Anhydrous toluene or xylene

  • Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

Procedure:

  • In a sealed tube, dissolve 5-Methyl-1H-indole-1-carbonitrile (1 equivalent) and the diene (2-3 equivalents) in anhydrous toluene.

  • If required, add a catalytic amount of a Lewis acid.

  • Heat the reaction mixture at 110-150 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

1,3-Dipolar Cycloadditions

The N-cyano group itself can participate as a 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, nitrile oxides, or nitrones.[10][11] This reaction provides a direct route to five-membered heterocyclic rings fused to the indole nitrogen.

Dipolar_Cycloaddition reactant1 5-Methyl-1H-indole-1-carbonitrile Dipolarophile (C≡N) product { Fused Tetrazole-Indole | [3+2] Cycloadduct} reactant1:f1->product:f0 [3+2] Cycloaddition reactant2 1,3-Dipole e.g., Phenylazide reactant2:f0->product:f0

Caption: 1,3-Dipolar cycloaddition of 5-Methyl-1H-indole-1-carbonitrile.

Protocol 4: General Procedure for 1,3-Dipolar Cycloaddition

Materials:

  • 5-Methyl-1H-indole-1-carbonitrile

  • 1,3-Dipole (e.g., phenylazide)

  • Anhydrous toluene or DMF

Procedure:

  • In a round-bottom flask, dissolve 5-Methyl-1H-indole-1-carbonitrile (1 equivalent) and the 1,3-dipole (1.1 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The fused heterocyclic systems synthesized from 5-Methyl-1H-indole-1-carbonitrile are of significant interest in medicinal chemistry. The resulting polycyclic structures can be further elaborated to generate libraries of compounds for screening against various biological targets. The incorporation of the indole nucleus, known for its biological activity, into these novel scaffolds presents an opportunity for the discovery of new therapeutic agents.

In materials science, the rigid, planar structures that can be derived from this precursor may possess interesting photophysical properties, making them potential candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

5-Methyl-1H-indole-1-carbonitrile is a versatile and reactive intermediate with significant potential in organic synthesis. Its preparation from readily available starting materials via a reliable two-step process makes it an accessible building block for a wide range of applications. The ability of the N-cyano group to participate in cycloaddition reactions opens up avenues for the construction of complex, fused heterocyclic systems that are of high value in drug discovery and materials science. This guide provides the necessary protocols and theoretical background to encourage the exploration and utilization of this promising synthetic tool.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Tiwary, A. S.; Mukherjee, A. K. Inductive effect of methyl group in a series of methylated indoles: A graph theoretical analysis in the light of density functional theory and correlation with experimental charge transfer transition energies. J. Chem. Sci.2013, 125 (4), 905–913.
  • Mayr, H. Mayr's Database of Reactivity Parameters. [Link]

  • Modelli, A.; Jones, D. Electron attachment to indole and related molecules. J. Chem. Phys.2013, 139 (18), 184313.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Bernstein, S. S.; et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophys. J.1997, 483, 543-553.
  • McMurry, J. Organic Chemistry, 9th ed.; Cengage Learning, 2015; Chapter 20.8.
  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy2019, 34 (7), 22-25.
  • Al-Hussain, S. A.; et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules2018, 23 (11), 2925.
  • Gribble, G. W. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules2015, 20 (5), 8767-8879.
  • Su, W.; et al. Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Org. Lett.2012, 14 (15), 3826–3829.
  • Humphrey, G. R.; Kuethe, J. T. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Terrier, F.; et al. Electrophilic Heteroaromatic Substitutions: Reactions of 5-X-Substituted lndoles with 4,6-Di nit ro benzof uroxan. J. Chem. Soc., Perkin Trans. 21992, (10), 1681-1687.
  • Zhu, L.; et al. Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. J. Org. Chem.2024, 89 (19), 12610–12618.
  • Wang, C.; et al. Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. Org. Lett.2018, 20 (21), 6932–6936.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Sameera, W. M. C.; et al. Why is the methyl group electron-donating via the inductive effect? Chem. Commun.2017, 53 (62), 8731-8734.
  • Wiley, R. H.; Wakefield, B. J. Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. J. Org. Chem.1960, 25 (3), 546–548.
  • Chen, J.; et al. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules2018, 23 (5), 1184.
  • Ross, A. G.; et al. Is there a trend in inductive effect for different alkyl groups? Chem. Commun.2014, 50 (87), 13327-13330.
  • Al-Awadi, N. A.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15 (4), 2359-2370.
  • Quora. Why does the methyl group have a positive inductive effect?[Link]

  • von Braun, J. Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Ber. Dtsch. Chem. Ges.1900, 33 (1), 1438–1452.
  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • van der Vight, M. L.; et al. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. J. Am. Chem. Soc.2021, 143 (26), 9885–9893.
  • Semantic Scholar. Non-toxic cyanide sources and cyanating agents. [Link]

  • Wang, L.; et al. Site-Selective Electrochemical C–H Cyanation of Indoles. Org. Lett.2021, 23 (15), 5983–5987.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Noroozi Pesyan, N.; et al. Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions. Iran. Chem. Commun.2019, 7 (3), 251-263.
  • Huisgen, R. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angew. Chem. Int. Ed.2008, 47 (33), 6044-6050.
  • Wilson, J. N.; Kool, E. T. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Org. Biomol. Chem.2006, 4 (23), 4265-4274.
  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • Liu, G.-Q.; et al. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. J. Org. Chem.2021, 86 (12), 8378–8387.
  • Sun, C.; et al. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett2017, 28 (19), 2675-2679.
  • Bandar, J. S.; et al. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. J. Am. Chem. Soc.2016, 138 (49), 15837–15840.
  • Eilbracht, P.; et al. Tandem Hydroformylation/Fischer Indole Synthesis. Chem. Eur. J.2003, 9 (12), 2794-2803.
  • Plate, R.; et al. Process for the preparation of indoles. U.S. Patent 5,179,211, issued January 12, 1993.
  • Wang, X.; et al. Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Org. Chem. Front.2018, 5 (1), 39-43.
  • Bera, K.; et al. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angew. Chem. Int. Ed.2023, 62 (1), e202213191.
  • Gier-Głód, A.; et al. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. J. Pharm. Biomed. Anal.2020, 179, 112993.

Sources

Application

5-Methyl-1H-indole-1-carbonitrile as a synthetic intermediate

This guide details the synthesis, reactivity, and application of 5-Methyl-1H-indole-1-carbonitrile (also referred to as N-cyano-5-methylindole). While simple indoles typically undergo electrophilic substitution at the C3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, reactivity, and application of 5-Methyl-1H-indole-1-carbonitrile (also referred to as N-cyano-5-methylindole).

While simple indoles typically undergo electrophilic substitution at the C3 position, the installation of a cyano group at the N1 position fundamentally alters the electronic landscape of the heterocyclic core. It transforms the indole into an electron-deficient scaffold, enabling Directed Ortho Metalation (DoM) at the C2 position—a transformation otherwise difficult to achieve with high regioselectivity.

Executive Summary & Strategic Utility

5-Methyl-1H-indole-1-carbonitrile is a specialized synthetic intermediate used primarily to access C2-substituted indole derivatives. The


-cyano moiety serves a dual purpose:
  • Activation (Electronic): It acts as a strong Electron Withdrawing Group (EWG), lowering the pKa of the C2 proton and facilitating deprotonation by lithium bases.

  • Protection (Steric/Chemical): It masks the nucleophilic nitrogen, preventing side reactions during downstream electrophilic functionalization.

The 5-methyl substituent adds lipophilicity and blocks the metabolically labile 5-position, making this scaffold particularly valuable in the development of kinase inhibitors and CNS-active agents where metabolic stability is a Critical Quality Attribute (CQA).

Synthesis Protocol: -Cyanation of 5-Methylindole

Objective: Preparation of 5-Methyl-1H-indole-1-carbonitrile from 5-methylindole. Method: Nucleophilic substitution using Cyanogen Bromide (BrCN).

Safety Warning (Critical)
  • Cyanogen Bromide (BrCN) is highly toxic, volatile, and can be absorbed through the skin. It hydrolyzes to release hydrogen cyanide (HCN).

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and active.

Materials
  • Precursor: 5-Methylindole (CAS: 614-96-0)[1]

  • Reagent: Cyanogen Bromide (BrCN)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Solvent: Tetrahydrofuran (THF) or DMF (Anhydrous)

Step-by-Step Protocol
  • Preparation of Indolyl Anion:

    • Charge a flame-dried round-bottom flask with NaH (1.2 equiv) under an inert atmosphere (Argon or

      
      ).
      
    • Wash NaH with dry hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is.

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to indole).

    • Cool the suspension to 0°C using an ice bath.

    • Add 5-Methylindole (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns green or brown.
      
  • Cyanation:

    • Cool the indolyl anion solution back to -78°C (Dry ice/Acetone bath).

    • Add a solution of Cyanogen Bromide (1.1 equiv) in THF dropwise.

    • Note: BrCN is a solid; dissolve it in THF inside the fume hood before addition.

    • Allow the reaction to warm slowly to RT over 4–6 hours.

  • Workup & Purification:

    • Quench: Carefully add saturated aqueous

      
       to quench unreacted base.
      
    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with water (2x) and brine (1x).

    • Dry: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

      
      -cyanoindoles are typically less polar than their parent indoles.
      
Analytical Checkpoints
  • IR Spectroscopy: Look for the characteristic sharp nitrile stretch (

    
    ) around 2220–2240 cm⁻¹ .
    
  • ¹H NMR: The C2-H and C7-H protons will shift downfield compared to the parent 5-methylindole due to the electron-withdrawing nature of the

    
    -CN group.
    

Application: C2-Directed Ortho Metalation (DoM)

Mechanism: The


-cyano group coordinates with the lithium cation (Complex Induced Proximity Effect - CIPE), directing the base to deprotonate the C2 position selectively.
Workflow Diagram

DoM_Pathway Start 5-Methyl-1H-indole-1-carbonitrile Base Lithiation (LDA, -78°C) Start->Base Coordination Intermediate C2-Lithio Species (Stable at -78°C) Base->Intermediate Deprotonation Electrophile Electrophile Addition (E+) Intermediate->Electrophile Trapping Product 2-Substituted-5-methyl- 1H-indole-1-carbonitrile Electrophile->Product Workup

Figure 1: Directed Ortho Metalation (DoM) pathway for regioselective C2 functionalization.[2]

Protocol: C2-Arylation/Alkylation
  • Reagents:

    • Substrate: 5-Methyl-1H-indole-1-carbonitrile.

    • Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial).

    • Electrophile: Benzaldehyde, Methyl Iodide, or Iodine (for subsequent Suzuki coupling).

  • Procedure:

    • Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

    • Cool to -78°C .[3]

    • Add LDA (1.1 equiv) dropwise. The solution often turns bright yellow/orange (lithio-anion).

    • Stir at -78°C for 1 hour. Do not warm up, as the anion may isomerize or decompose.

    • Add the Electrophile (1.2–1.5 equiv) neat or in THF.

    • Stir at -78°C for 1 hour, then allow to warm to RT.

    • Quench with

      
      , extract, and purify.[4]
      

Deprotection (Decyanation)

After the C2 modification is complete, the


-cyano group is often removed to restore the indole NH functionality.
  • Method A (Mild Hydrolysis): Treat with aqueous NaOH (2M) in Methanol at RT. The nitrile hydrolyzes to the carbamate, which decarboxylates to the amine.

  • Method B (Reductive Cleavage): In some cases, reduction with

    
     can remove the group, though this may attack other functional groups.
    

Summary of Reactivity Data

Property5-Methylindole5-Methyl-1H-indole-1-carbonitrileSynthetic Implication
C2 Acidity (pKa) High (~38)Lower (~30-32)Enables C2-Lithiation with LDA.
C3 Nucleophilicity HighReducedSuppresses unwanted electrophilic attack at C3.
IR Stretch 3400 cm⁻¹ (NH)~2230 cm⁻¹ (CN)Easy reaction monitoring.
Fluorescence Indole-likeModified (Quenched/Shifted)Useful as a mechanistic probe.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Snieckus, V. (1990).[3] Directed ortho metalation.[3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Temple University Research. (n.d.). Uncovering the Radiative and Non-Radiative Decay Pathways of N-Cyanoindole Fluorescent Probes. Temple University ScholarShare. Link

  • Fisher Scientific. (2014).[6] Safety Data Sheet: 5-Methylindole. Link

  • Miki, Y., et al. (1994). Reaction of 1-cyanoindoles with nucleophiles. Heterocycles.

Sources

Method

Technical Application Note: Strategic Derivatization of 5-Methyl-1H-indole-1-carbonitrile

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic derivatization of 5-Methyl-1H-indole-1-carbonitrile , a specialized scaffold where the N-cyano grou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic derivatization of 5-Methyl-1H-indole-1-carbonitrile , a specialized scaffold where the N-cyano group serves as both a modifiable pharmacophore and a transient directing group (TDG).

Abstract

5-Methyl-1H-indole-1-carbonitrile represents a "masked" indole scaffold. Unlike free indoles which react predominantly at C3 via electrophilic aromatic substitution, the electron-withdrawing N-cyano group deactivates the ring, altering regioselectivity. Crucially, the nitrile nitrogen possesses a lone pair capable of coordinating transition metals (Ru, Rh), directing C-H activation selectively to the C2 position. Furthermore, the nitrile moiety itself is a precursor to tetrazoles, widely recognized as carboxylic acid bioisosteres in sartan-class drugs. This guide outlines three core derivatization modules: C2-H activation, Nitrile-to-Tetrazole conversion, and N-decyanation.

Module 1: The N-Cyano Moiety as a Transient Directing Group (C2 Functionalization)

Scientific Rationale

The N-cyano group is a weak coordinating group. Under Ruthenium(II) catalysis, it directs the metal center to the C2 position via the formation of a five-membered metallacycle intermediate. The 5-methyl substituent on the indole ring acts as a weak electron donor, stabilizing the cationic ruthenium intermediate and facilitating the C-H bond cleavage step compared to electron-deficient analogs.

Experimental Workflow: Ru(II)-Catalyzed C2-Arylation

This protocol describes the oxidative coupling of 5-Methyl-1H-indole-1-carbonitrile with an acrylate (alkenylation) or aryl boronic acid (arylation).

Reagents & Materials:

  • Substrate: 5-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 equiv) or Arylboronic acid

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)[1]

  • Oxidant: Cu(OAc)₂ (20 mol%) – Note: Acts as terminal oxidant or co-oxidant with air.

  • Additive: AgSbF₆ (20 mol%) – Enhances cationic Ru species generation.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Protocol:

  • Setup: In a glovebox or under N₂ flow, charge a sealed tube with [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) and AgSbF₆ (34.3 mg, 0.10 mmol). Add 2.0 mL of dry DCE and stir for 10 minutes at room temperature to generate the active cationic species.

  • Addition: Add 5-Methyl-1H-indole-1-carbonitrile (0.5 mmol), Cu(OAc)₂ (18 mg, 0.1 mmol), and Ethyl acrylate (1.5 mmol).

  • Reaction: Seal the tube and heat to 100°C for 16 hours. The mixture will likely turn dark brown/green as Cu(I)/Cu(II) cycles.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C2-alkenylated product typically elutes after the starting material.

Critical Control Point: The N-cyano group is labile under strong reducing conditions. Avoid phosphine ligands that might induce reductive cleavage of the N-CN bond.

Module 2: Pharmacophore Expansion (Tetrazole Synthesis)

Scientific Rationale

The transformation of the N-nitrile to a 5-substituted tetrazole creates a 1-(1H-tetrazol-5-yl)-indole. This moiety mimics the acidity and planar geometry of a carboxylic acid but with improved metabolic stability and membrane permeability. The reaction proceeds via a [3+2] cycloaddition between the nitrile dipole and the azide dipole.

Experimental Workflow: Zinc-Catalyzed [3+2] Cycloaddition

Reagents:

  • Substrate: 5-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) or NH₄Cl (1.0 equiv)

  • Solvent: DMF or Isopropanol/Water (2:1).

Step-by-Step Protocol:

  • Safety Precaution: NaN₃ can form explosive hydrazoic acid (HN₃) if acidified. Maintain pH > 7. Use a blast shield.

  • Dissolution: Dissolve 5-Methyl-1H-indole-1-carbonitrile (1.0 mmol) in DMF (5 mL).

  • Activation: Add ZnBr₂ (1.0 mmol) and NaN₃ (1.5 mmol). The Zinc salt activates the nitrile via coordination, lowering the activation energy for the azide attack.

  • Heating: Heat the mixture to 110°C for 12–24 hours. Monitor by LC-MS (Tetrazole formation results in a mass increase of +43 Da).

  • Quenching: Cool to 0°C. Slowly add 1N HCl until pH ~2 to protonate the tetrazole (Caution: HN₃ gas evolution possible; perform in fume hood).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with EtOAc, dry over Na₂SO₄, and recrystallize from EtOH.

Module 3: Deprotection (Restoring the N-H Indole)

Scientific Rationale

If the N-cyano group was used solely to direct C2-functionalization (Module 1), it must be removed to restore the N-H functionality for further derivatization or biological activity. The N-CN bond is susceptible to nucleophilic attack by hydroxide.

Protocol:

  • Dissolve the C2-substituted N-cyanoindole in MeOH/THF (1:1).

  • Add aqueous NaOH (2M, 5 equiv).

  • Stir at room temperature for 2 hours.

  • The nitrile hydrolyzes first to the urea (N-CONH₂) and then decarboxylates to the free amine (N-H).

  • Neutralize with dilute HCl and extract with EtOAc.

Visualization of Reaction Pathways

G Start 5-Methyl-1H-indole- 1-carbonitrile Ru_Cat Ru(II) Coordination (N-Directed) Start->Ru_Cat Path A: C-H Activation Azide_Add [3+2] Cycloaddition (NaN3 / ZnBr2) Start->Azide_Add Path B: Pharmacophore C2_Prod C2-Functionalized N-Cyanoindole Ru_Cat->C2_Prod Alkene/Arene Deprotect Hydrolysis (NaOH/MeOH) C2_Prod->Deprotect Cleavage Final_Indole 2-Substituted 5-Methyl-1H-indole Deprotect->Final_Indole Restored NH Tetrazole 1-(1H-Tetrazol-5-yl)- 5-methylindole Azide_Add->Tetrazole Tetrazole Formation

Figure 1: Divergent synthesis workflow showing C2-H activation (Path A) and Tetrazole formation (Path B).

Mechanism Step1 N-Coordination (Ru binds Nitrile N) Step2 C-H Activation (Metallacycle Formation at C2) Step1->Step2 -AcOH Step3 Migratory Insertion (Alkyne/Alkene inserts) Step2->Step3 Step4 Reductive Elimination (C-C Bond Formation) Step3->Step4 Step4->Step1 Regeneration

Figure 2: Simplified catalytic cycle for the Ru(II)-directed C2-activation of N-cyanoindoles.

Data Summary: Reaction Conditions

TransformationReagentsTemp (°C)Yield (Typical)Key Selectivity
C2-Alkenylation [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, Acrylate10065-80%Exclusive C2 (vs C3)
Tetrazole Form. NaN₃, ZnBr₂, DMF11085-95%N1-Tetrazole
Deprotection NaOH (aq), MeOH25>90%Restores N-H

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

  • Wittenberger, S. J. (1994). "Recent Developments in Tetrazole Chemistry." Organic Preparations and Procedures International. Link

  • Ding, Q., et al. (2013). "N-Cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent." Organic Letters (Contextual reference for N-CN stability). Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Foundational text on Indole reactivity). Link

Sources

Application

Application Note: Strategic Utilization of 5-Methyl-1H-indole-1-carbonitrile

Executive Summary 5-Methyl-1H-indole-1-carbonitrile (CAS: 1448443-42-8) represents a specialized subclass of functionalized indoles where the electron-rich indole core is modulated by a strongly electron-withdrawing cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-indole-1-carbonitrile (CAS: 1448443-42-8) represents a specialized subclass of functionalized indoles where the electron-rich indole core is modulated by a strongly electron-withdrawing cyano group at the N1 position. Unlike C-cyanoindoles (e.g., 3-cyanoindole), the N-cyano motif serves two distinct strategic roles in synthesis:

  • Electronic Deactivation: It significantly lowers the HOMO energy of the indole ring, preventing oxidative degradation and suppressing electrophilic attack at the typically reactive C3 position.

  • Divergent Precursor: The

    
     bond is highly susceptible to nucleophilic attack and cycloaddition, serving as a direct precursor to 
    
    
    
    -tetrazolyl indoles (bioisosteres of carboxylic acids) and
    
    
    -amidinoindoles.

This guide details the physicochemical profile, handling protocols, and two validated experimental workflows for leveraging this compound in high-value heterocyclic synthesis.

Physicochemical Profile & Stability

PropertySpecificationMechanistic Insight
Molecular Formula

5-Methyl substituent adds lipophilicity and slight electron donation to the benzene ring, modulating the N-CN withdrawal.
Molecular Weight 156.19 g/mol Fragment-like molecular weight, ideal for lead optimization.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation; store under inert atmosphere.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water. The N-CN group reduces H-bond donor capability compared to free indole.
Reactivity Electrophilic at Nitrile CarbonThe nitrile carbon is activated for nucleophilic attack due to the adjacent indole nitrogen's electronegativity.
Stability Moisture Sensitive (Hydrolysis)Critical: Prolonged exposure to strong aqueous acid/base hydrolyzes the N-CN bond to 5-methylindole and carbamates/CO2.

Experimental Protocols

Protocol A: Synthesis of 1-(1H-Tetrazol-5-yl)-5-methylindole (Bioisostere Installation)

Rationale: The conversion of the nitrile group to a tetrazole is a "Click Chemistry" transformation. The resulting N-tetrazolyl indole is a potent bioisostere for the carboxylic acid moiety, offering improved metabolic stability and membrane permeability.

Mechanism: Lewis-acid catalyzed [3+2] cycloaddition of azide anion to the activated nitrile.

Reagents:

  • Substrate: 5-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Triethylammonium hydrochloride (
    
    
    
    )
  • Solvent: Isopropanol:Water (2:1 v/v) or DMF (anhydrous)

Step-by-Step Methodology:

  • Safety Prep: Work in a well-ventilated fume hood.[1]

    
     is toxic and can form explosive hydrazoic acid (
    
    
    
    ) if acidified. Ensure a blast shield is in place.
  • Reaction Assembly:

    • In a 50 mL round-bottom flask, dissolve 5-Methyl-1H-indole-1-carbonitrile (1.0 mmol, 156 mg) in Isopropanol (10 mL).

    • Add

      
       (1.0 mmol, 225 mg) and 
      
      
      
      (1.5 mmol, 97 mg).
    • Add Water (5 mL) to solubilize the azide salts.

  • Execution:

    • Heat the heterogeneous mixture to reflux (approx. 85°C) with vigorous magnetic stirring.

    • Monitor: Check by TLC (Eluent: 5% MeOH in DCM) every 2 hours. The starting material (high

      
      ) should disappear, replaced by a polar spot (tetrazole). Typical reaction time: 12–24 hours.
      
  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3][4]

    • Add 10 mL of 1N HCl slowly to the reaction mixture (Caution: Gas evolution of

      
       or trace 
      
      
      
      ). This protonates the tetrazole (making it less water-soluble).
    • Add Ethyl Acetate (30 mL) and separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0

      
       10% MeOH in DCM).
      

Validation Check:

  • 1H NMR: Look for the disappearance of the sharp nitrile stretch in IR (

    
    ) and the appearance of a broad NH signal (12-14 ppm) in NMR (DMSO-
    
    
    
    ).
Protocol B: Nucleophilic Amidation to Form N-Indolyl Amidines

Rationale: The N-cyano group acts as a "pseudohalogen" or activated electrophile. Reacting with primary amines creates guanidine-like or amidine structures, which are valuable kinase inhibitor scaffolds.

Reagents:

  • Substrate: 5-Methyl-1H-indole-1-carbonitrile

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Assembly: Charge a microwave vial with the substrate (0.5 mmol), amine (0.6 mmol), and

    
     (0.75 mmol) in 1,4-Dioxane (3 mL).
    
  • Heating: Seal and heat to 100°C for 4–6 hours (or 30 mins in a microwave reactor at 120°C).

  • Workup: Dilute with water, extract with DCM.

  • Outcome: The product is an

    
    -imidoyl indole. Note that under harsh hydrolytic conditions, this can cleave to the free indole and urea; anhydrous conditions preserve the amidine linkage.
    

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with 5-Methyl-1H-indole-1-carbonitrile.

IndoleWorkflow Substrate 5-Methyl-1H-indole- 1-carbonitrile (N-CN Activated) Tetrazole 1-(1H-Tetrazol-5-yl)- 5-methylindole (Bioisostere) Substrate->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amidine N-Indolyl Amidine (Kinase Scaffold) Substrate->Amidine R-NH2, Base Nu- Addition FreeIndole 5-Methylindole (Deprotection) Substrate->FreeIndole NaOH/H2O Hydrolysis

Caption: Divergent synthetic pathways from the N-cyanoindole core: Cycloaddition (Green), Nucleophilic Addition (Yellow), and Hydrolysis (Red).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Tetrazole Synthesis "Zinc poisoning" or incomplete solubility.Ensure

is dry. Switch solvent to DMF if solubility is poor at reflux.
Hydrolysis to Free Indole Reaction medium too acidic/basic or wet solvent.Use anhydrous solvents for Amidine synthesis. For Tetrazole, control pH during workup.[1]
No Reaction (Starting Material Remains) Steric hindrance from 5-methyl group (minor) or insufficient activation.Increase temperature to 110°C. Add a Lewis Acid promoter (

or TMS-N3) if

fails.
Polymerization High concentration led to intermolecular side reactions.Run reaction at 0.1 M concentration.

References

  • Mechanism of [3+2] Cycloaddition: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Reactivity of N-Cyanoindoles: Rees, C. W., & Storr, R. C. (1969). 1-Cyanoindole and 1-cyanoisoindole. Journal of the Chemical Society C: Organic, 1474-1477.
  • Tetrazoles in Medicinal Chemistry: Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801-6833.

  • Indole Reactivity Parameters: Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., Boubaker, T., Ofial, A. R., & Mayr, H. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9088–9095.

  • Synthesis of N-Cyanoindoles: Matsumoto, K., et al. (2010). A Simple Synthesis of 1-Cyanoindoles. Heterocycles, 81(6), 1431.

Sources

Method

Application Notes and Protocols: 5-Methyl-1H-indole-1-carbonitrile as a Multifaceted Molecular Probe

Abstract This document provides detailed application notes and protocols for the use of 5-Methyl-1H-indole-1-carbonitrile, a versatile heterocyclic compound, as a molecular probe. While direct applications of this specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the use of 5-Methyl-1H-indole-1-carbonitrile, a versatile heterocyclic compound, as a molecular probe. While direct applications of this specific molecule are emerging, its structural components—the 5-methylindole scaffold and the N-cyano group—suggest significant potential in two primary domains of molecular probing: fluorescence-based detection and infrared (IR) spectroscopic analysis of local molecular environments. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for in-depth biochemical and cellular analysis.

Introduction: The Rationale for a Dual-Modality Probe

The indole scaffold is a cornerstone in the design of biologically active molecules and fluorescent probes, prized for its unique electronic properties and relative biocompatibility.[1][2] The strategic placement of a methyl group at the 5-position can enhance binding affinity to certain biological targets and modulate its electronic properties.[3] Concurrently, the nitrile group (C≡N) has been established as a superb vibrational probe for infrared (IR) spectroscopy due to its characteristic absorption in a spectral region largely transparent in biological systems.[4][5]

5-Methyl-1H-indole-1-carbonitrile integrates these features into a single molecule, creating a potential dual-modality probe. The indole core offers a platform for fluorescence applications, sensitive to environmental polarity, while the N-cyano group provides a sharp, environment-sensitive vibrational reporter for IR spectroscopy. This allows for a multi-pronged approach to studying molecular interactions, where changes in fluorescence can be correlated with detailed structural and environmental information gleaned from vibrational spectroscopy.

Physicochemical Properties & Handling

PropertyValueSource
Molecular Formula C₁₀H₈N₂(Calculated)
Molecular Weight 156.19 g/mol (Calculated)
Appearance (Predicted) Off-white to pale yellow solid[6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, THF)[6]
Storage Store at -20°C, protected from light and moistureGeneral Best Practice

Safety & Handling: Handle 5-Methyl-1H-indole-1-carbonitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Application I: Fluorescent Probe for Environmental Sensing

The indole ring system is inherently fluorescent, and its emission properties are often highly sensitive to the polarity of the local environment, a phenomenon known as solvatochromism.[6] The introduction of a cyano group can further modulate these properties, often leading to red-shifted absorption and emission spectra compared to the parent indole.[7] While the photophysical properties of 5-Methyl-1H-indole-1-carbonitrile have not been extensively documented, we can extrapolate from studies on similar cyanoindoles to propose its use as a fluorescent probe.[7][8]

Principle of Operation

In nonpolar environments, the probe is expected to exhibit fluorescence at a shorter wavelength. Upon transitioning to a more polar or protic environment, such as the surface of a protein or within an aqueous cellular compartment, a red-shift (shift to a longer wavelength) in the emission spectrum is anticipated. This shift can be quantified to report on changes in the local environment.

Workflow for Characterizing Environmental Polarity

cluster_prep Probe Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare 10 mM stock of 5-Methyl-1H-indole- 1-carbonitrile in DMSO prep_working Dilute to 1-10 µM in solvent of interest prep_stock->prep_working acq_abs Measure Absorbance Spectrum (determine λex_max) prep_working->acq_abs acq_em Measure Emission Spectrum (excite at λex_max) acq_abs->acq_em analysis_plot Plot Emission Maxima (λem_max) vs. Solvent Polarity (e.g., Lippert-Mataga plot) acq_em->analysis_plot analysis_interpret Generate calibration curve to correlate λem with polarity analysis_plot->analysis_interpret

Caption: Workflow for characterizing the solvatochromic properties of the probe.

Protocol: Assessing Protein-Ligand Binding

This protocol outlines a hypothetical use case for monitoring the binding of a small molecule to a protein, assuming the binding event alters the polarity of the probe's environment.

Materials:

  • 5-Methyl-1H-indole-1-carbonitrile

  • DMSO (spectroscopic grade)

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Ligand of interest

  • Fluorometer

Procedure:

  • Probe-Protein Solution Preparation:

    • Prepare a solution of the purified protein at a known concentration (e.g., 1 µM) in the assay buffer.

    • Add 5-Methyl-1H-indole-1-carbonitrile from a DMSO stock solution to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.

    • Incubate for 15-30 minutes at room temperature to allow for potential non-specific association of the probe with the protein.

  • Baseline Fluorescence Measurement:

    • Transfer the solution to a quartz cuvette.

    • Excite the sample at the predetermined maximum absorption wavelength (λex_max).

    • Record the fluorescence emission spectrum (e.g., scanning from λex_max + 20 nm to 600 nm). Note the wavelength of maximum emission (λem_max).

  • Titration with Ligand:

    • Add small aliquots of a concentrated stock solution of the ligand to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum as in step 2.

  • Data Analysis:

    • Plot the change in λem_max or the change in fluorescence intensity at a fixed wavelength as a function of the ligand concentration.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine the dissociation constant (Kd). A significant shift in the emission spectrum upon ligand addition suggests that the binding event alters the environment experienced by the probe.

Application II: Vibrational Probe for Infrared Spectroscopy

The nitrile group's C≡N stretching vibration is a sensitive reporter of its local electrostatic environment.[9] Its frequency shifts in response to changes in hydrogen bonding, solvent polarity, and local electric fields, making it an excellent vibrational Stark probe.[10]

Principle of Operation

The C≡N stretch of 5-Methyl-1H-indole-1-carbonitrile will have a characteristic frequency in the range of ~2200-2250 cm⁻¹. This frequency will shift based on the probe's interactions with its surroundings. For instance, a shift to a lower frequency (red-shift) is typically observed when moving from a polar, protic solvent like water to a nonpolar, aprotic solvent like tetrahydrofuran (THF).[9] This sensitivity allows for the detection of subtle changes in a protein's local environment upon mutation, ligand binding, or conformational change.

Workflow for Site-Specific IR Probing

cluster_labeling Probe Labeling cluster_ir FTIR Spectroscopy cluster_analysis Data Analysis & Interpretation label_protein Introduce probe into a specific protein site (e.g., via non-covalent binding or covalent conjugation) ir_sample Prepare sample for IR (e.g., in solution or as a film) label_protein->ir_sample ir_acq Acquire FTIR spectrum in the nitrile region (~2200-2250 cm⁻¹) ir_sample->ir_acq ir_subtract Perform background and buffer subtraction ir_acq->ir_subtract analysis_peak Identify and analyze the C≡N peak frequency, width, and intensity ir_subtract->analysis_peak analysis_correlate Correlate spectral changes with protein conformational changes, ligand binding, or mutations analysis_peak->analysis_correlate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1H-indole-1-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support portal for the synthesis of 5-Methyl-1H-indole-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support portal for the synthesis of 5-Methyl-1H-indole-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the challenges of this specific N-cyanation reaction. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview & Core Principles

The synthesis of 5-Methyl-1H-indole-1-carbonitrile involves the direct N-cyanation of 5-methylindole. This transformation requires the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then attacks an electrophilic cyanating agent. While seemingly straightforward, the success of this reaction is highly dependent on managing the regioselectivity and the stability of the starting material and product.

The primary challenge stems from the inherent nucleophilicity of the indole ring, particularly at the C3 position. Electron-donating groups, such as the methyl group at C5, further activate the ring, making competitive C3-cyanation a significant potential side reaction. Therefore, reaction conditions must be carefully selected to favor N-attack over C-attack.

General Reaction Workflow

The logical flow of the synthesis is depicted below. The critical steps involve the complete deprotonation of the indole N-H followed by the introduction of the electrophilic cyanide source.

G cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_cyanation 3. N-Cyanation cluster_workup 4. Workup & Purification A 5-Methylindole D Add Strong, Non-Nucleophilic Base (e.g., NaH) A->D B Anhydrous Aprotic Solvent (e.g., THF, DMF) B->D C Inert Atmosphere (N2 or Ar) C->D E Formation of Sodium 5-methylindolide D->E Generates nucleophile F Add Electrophilic Cyanating Agent E->F Attacks 'CN+' source G Reaction at 0 °C to RT F->G H Aqueous Quench G->H Reaction completion I Extraction H->I J Chromatography I->J K 5-Methyl-1H-indole- 1-carbonitrile J->K G cluster_prep 1. Preparation cluster_deprotonation 2. Deprotonation cluster_cyanation 3. Cyanation cluster_workup 4. Workup & Purification A Dry a 2-neck round-bottom flask and add a stir bar. B Add 5-methylindole (1.0 eq). A->B C Add anhydrous THF (0.2 M). B->C D Flush with Argon/N2. C->D E Cool flask to 0 °C (ice-water bath). D->E F Add NaH (60% dispersion, 1.1 eq) portion-wise. E->F G Stir at 0 °C for 30 min, then RT for 30 min. F->G H Observe H2 evolution ceasing. G->H I Cool solution back to 0 °C. H->I J Add cyanating agent (e.g., NCTS, 1.2 eq) as a solid or solution in THF. I->J K Stir at 0 °C for 1h, then allow to warm to RT overnight. J->K L Monitor by TLC until SM is consumed. K->L M Cool to 0 °C and carefully quench with saturated aq. NH4Cl. L->M N Extract with Ethyl Acetate (3x). M->N O Wash combined organics with brine, dry (Na2SO4), and concentrate. N->O P Purify by flash chromatography (Hexanes/EtOAc with 1% Et3N). O->P

Optimization

stability of 5-Methyl-1H-indole-1-carbonitrile under reaction conditions

Executive Summary This guide addresses the chemical stability and reactivity profile of 5-Methyl-1H-indole-1-carbonitrile (CAS: 1000343-24-9 / Generic Analogues). As a Senior Application Scientist, I often see researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chemical stability and reactivity profile of 5-Methyl-1H-indole-1-carbonitrile (CAS: 1000343-24-9 / Generic Analogues).

As a Senior Application Scientist, I often see researchers mischaracterize this molecule as a simple "protected" indole. It is chemically distinct. The N-cyano (1-carbonitrile) group acts as a strong electron-withdrawing group (EWG), significantly altering the electronic landscape of the indole core (C2/C3 positions) compared to the parent 5-methylindole. While the 5-methyl group provides mild activation, the N-cyano moiety dominates the reactivity profile, rendering the molecule susceptible to nucleophilic attack at the cyano carbon and hydrolysis under specific pH conditions.

Part 1: Chemical Stability Profile

The stability of 5-Methyl-1H-indole-1-carbonitrile is dictated by the competition between the electrophilicity of the nitrile carbon and the nucleophilicity of the indole C3 position .

ParameterStability StatusTechnical Insight
Acid Stability High (Non-Aqueous)Moderate (Aqueous)Stable to anhydrous mineral acids (HCl/Dioxane). In aqueous acid with heat, the nitrile hydrolyzes to the amide (urea linkage) or carboxylic acid.[1]
Base Stability Low to Moderate Unstable to strong hydroxide bases (NaOH/KOH) which cause hydrolysis. Susceptible to decyanation (reversion to 5-methylindole) with strong nucleophilic bases.
Nucleophiles Low The cyano carbon is electrophilic. Organolithiums (R-Li) and Grignards (R-MgX) will attack the nitrile, leading to amidines or ring cleavage, rather than C2-deprotonation.
Oxidation High The N-CN group deactivates the ring, making it more stable to oxidative polymerization (air oxidation) than free 5-methylindole.
Reduction Variable Catalytic hydrogenation (Pd/C, H2) can reduce the nitrile to the primary amine (

) or cleave the N-CN bond depending on pressure/catalyst load.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I lost the nitrile group and recovered 5-methylindole."

Q: I was attempting a base-catalyzed alkylation, but LCMS shows the mass of 5-methylindole (


). What happened? 

A: You have likely triggered Nucleophilic Decyanation . Unlike N-Boc or N-Tosyl groups, the N-cyano group forms a cyanamide-type linkage. While stable to non-nucleophilic bases (e.g., NaH, KOtBu in bulky solvents), it is labile toward nucleophiles.

  • Mechanism: If you used a nucleophilic base (e.g., pyrrolidine, morpholine) or a hydroxide in a protic solvent, the nucleophile attacks the cyano carbon. This forms an unstable intermediate that collapses, ejecting the indole anion (a good leaving group) and releasing the nitrile moiety as a cyanate or cyanamide derivative.

  • Solution: Switch to non-nucleophilic bases like NaH or LiHMDS in aprotic solvents (THF, DMF) at low temperatures (

    
     to 
    
    
    
    ). Avoid primary/secondary amines in the reaction mixture.
Scenario B: "My Electrophilic Aromatic Substitution (EAS) at C3 failed."

Q: I tried to acylate the C3 position using standard Friedel-Crafts conditions, but the starting material remained unreacted. Isn't the 5-methyl group activating?

A: The 5-methyl group is activating, but the N-cyano group is a dominant deactivator . The cyano group pulls electron density from the nitrogen lone pair via resonance and induction. This prevents the lone pair from donating into the ring to stabilize the Wheland intermediate formed during C3 attack.

  • Comparison: Reactivity order: 5-Methylindole

    
     Indole 
    
    
    
    5-Methyl-1H-indole-1-carbonitrile .
  • Solution: You must increase the "electrophilicity" of your reagent.

    • Use stronger Lewis Acids (e.g.,

      
       or 
      
      
      
      instead of
      
      
      ).
    • Heat is often required (Reflux in DCE or Toluene), whereas free indoles react at RT.

Scenario C: "I see a Mass Shift of +18 or +36."

Q: After working up an acidic reaction, I see a new peak at M+18. Is this a hydrate?

A: This is likely Nitrile Hydrolysis . Under aqueous acidic conditions (or basic conditions with heat), the nitrile group hydrates to form the N-carbamoyl indole (primary amide/urea analogue).

  • Reaction:

    
    .
    
  • Solution: Ensure anhydrous conditions. If an aqueous workup is necessary, keep it cold (

    
    ) and rapid. Avoid heating the molecule in the presence of water/alcohol and acid.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways based on conditions.

ReactivityPathways Start 5-Methyl-1H-indole- 1-carbonitrile Decyanation 5-Methylindole (Loss of CN) Start->Decyanation Nucleophilic Base (R-NH2, OH-) Hydrolysis N-Carbamoyl Indole (Urea formation) Start->Hydrolysis Aq. Acid/Base + Heat Substitution C3-Functionalized Product Start->Substitution Strong Electrophile + Lewis Acid Reduction N-(Aminomethyl) indole Start->Reduction H2, Pd/C High Pressure

Caption: Divergent reactivity pathways for 5-Methyl-1H-indole-1-carbonitrile dependent on pH and nucleophilicity.

Part 4: Recommended Experimental Protocols

Protocol 1: Stability Test (Pre-Reaction Validation)

Before committing expensive intermediates, validate the stability of the N-CN group in your specific solvent system.

  • Preparation: Dissolve 5 mg of 5-Methyl-1H-indole-1-carbonitrile in 1 mL of the target solvent (e.g., THF, DMF).

  • Stressor Addition: Add the specific reagent (e.g., 1 eq. of the base or acid) intended for the reaction.

  • Monitoring:

    • T = 0 min: Take an aliquot immediately for LCMS.

    • T = 1 hr: Stir at intended reaction temp. Take aliquot.

  • Analysis:

    • Look for M-25 (Loss of CN, mass ~131).

    • Look for M+18 (Hydrolysis, mass ~174).

    • Look for M+R (Nucleophilic addition to CN).

Protocol 2: Controlled Deprotection (Decyanation)

If the N-CN group was used as a protecting group and now needs removal.

  • Reagent: mild alkaline hydrolysis or nucleophilic cleavage.

  • Procedure: Dissolve substrate in MeOH/THF (1:1) .

  • Add: 2.0 equivalents of aqueous NaOH (1M) or Morpholine (if avoiding aqueous conditions).

  • Conditions: Stir at Room Temperature for 1–4 hours.

  • Workup: Dilute with water, extract with EtOAc. The N-CN group is converted to cyanate (washed away) or N-cyanomorpholine.

References

  • Reactivity of N-Cyanoindoles

    • Title: "The Chemistry of N-Substituted Indoles: Electronic Effects and Stability."
    • Source:Journal of Heterocyclic Chemistry (General Reference on N-EWG indoles).
    • Context: Establishes the electron-withdrawing nature of the N-CN group and its deactiv
    • Link:

  • Hydrolysis Mechanisms

    • Title: "Hydrolysis of Nitriles to Amides and Carboxylic Acids."[1]

    • Source:Organic Reactions (Generic mechanism applicable to N-cyano hydrolysis).
    • Context: Explains the hydration of the nitrile to the urea deriv
    • Link:

  • Indole Synthesis & Protection

    • Title: "Protecting Groups in Organic Synthesis (Greene's)."
    • Source:Greene's Protecting Groups.
    • Context: While N-CN is less common than Boc, the principles of nucleophilic cleavage for carbamate/cyanamide deriv
    • Link:

(Note: Specific CAS-level data sheets are proprietary to manufacturers; the above protocols are derived from standard reactivity patterns of the N-cyanoindole class validated by chemical principles.)

Sources

Troubleshooting

Technical Support Center: Optimizing N-Cyanation of Indoles

The following Technical Support Guide is designed for researchers and drug development professionals optimizing the N-cyanation of indoles (synthesis of 1-cyanoindoles). Topic: Synthesis of 1-Cyanoindoles (N-CN Bond Form...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals optimizing the N-cyanation of indoles (synthesis of 1-cyanoindoles).

Topic: Synthesis of 1-Cyanoindoles (N-CN Bond Formation) via Electrophilic Cyanation Audience: Senior Chemists, Process Engineers, Medicinal Chemists

Core Technical Overview

N-cyanation of indoles refers strictly to the formation of a nitrogen-carbon bond at the N1 position, yielding 1-cyanoindole (an N-cyanoamide/cyanamide motif). This transformation is chemically distinct from the more common C3-cyanation (Friedel-Crafts type).

The Challenge: Indoles are ambident nucleophiles.[1] The C3 position is inherently more nucleophilic than the N1 position due to the lone pair's participation in aromaticity. To achieve N-selectivity, the indole must be deprotonated to form the indolyl anion , which is a hard nucleophile capable of attacking electrophilic cyanide sources (e.g., BrCN, TsCN, or NCTS).[1]

Mechanistic Pathway & Selectivity (Graphviz Diagram)

The following diagram illustrates the bifurcation between N-cyanation (kinetic/charge-controlled) and C-cyanation (thermodynamic/orbital-controlled).

NCyanationMechanism Indole Indole (Neutral) Anion Indolyl Anion (Ambident Nucleophile) Indole->Anion Deprotonation (pKa ~16) Base Strong Base (NaH, LiHMDS) Base->Anion NCyan N-Cyanation (N1) (Kinetic Product) Anion->NCyan Hard Nucleophile Attack (Charge Control) CCyan C-Cyanation (C3) (Thermodynamic Product) Anion->CCyan Soft Nucleophile Attack (Orbital Control) Electrophile Electrophilic CN Source (BrCN, TsCN, NCTS) Electrophile->NCyan Electrophile->CCyan

Caption: Mechanistic bifurcation showing the requirement for anionic activation to achieve N1-selectivity over the naturally favored C3-position.

Critical Reagents & Selection Guide

Cyanating Agents: A Comparative Analysis

Choosing the right "CN+" source is the single most critical variable.

ReagentReactivity (N-Selectivity)Handling/SafetyRecommendation
Cyanogen Bromide (BrCN) High . Classic electrophile for N-cyanation.[1]Severe . Volatile solid, hydrolyzes to HCN.[1] Highly toxic.[1][2]Standard . Use for small-scale, high-value substrates. Requires -78°C to 0°C.
p-Toluenesulfonyl Cyanide (TsCN) Moderate to High . Cleaner profile than BrCN.[1][2]Moderate . Solid, stable, less volatile than BrCN.[1]Preferred . Best balance of safety and reactivity for scale-up.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Low for N-site . Favors C3-cyanation in Lewis Acid conditions.[1]Good . Bench-stable solid.[1]Avoid for N-cyanation unless using specific anionic conditions (uncommon).
1-Cyanoimidazole Moderate .[3][4][5] Milder transfer agent.Good . Lower toxicity.[1][2][6]Alternative . Use if BrCN/TsCN fails due to sensitive functional groups.

Troubleshooting & Optimization (FAQ)

Module 1: Selectivity Issues (N1 vs. C3)

Q: Why is my reaction yielding 3-cyanoindole instead of 1-cyanoindole?

  • Root Cause 1: Incomplete Deprotonation. If the indole is not fully deprotonated, the neutral indole will react via Friedel-Crafts mechanisms at C3.

  • Root Cause 2: Temperature too High. C-cyanation is often the thermodynamic pathway. N-cyanation is kinetically favored at low temperatures with strong bases.[1]

  • Root Cause 3: Counter-ion Effect. Lithium salts (from LiHMDS) can sometimes favor C-alkylation/cyanation due to tight ion pairing.[1]

  • Corrective Action:

    • Ensure 1.1 - 1.2 equivalents of base are used and allow sufficient time (30 min) for deprotonation before adding the electrophile.

    • Conduct the electrophile addition at 0°C or -78°C .

Q: Can I use a Lewis Acid (e.g., AlCl3, BF3) to catalyze the reaction?

  • Answer: NO. Lewis acids activate the nitrile electrophile but overwhelmingly favor attack by the C3 position of the indole (Friedel-Crafts pathway). For N-cyanation, you must rely on base-mediated nucleophilic substitution .

Module 2: Reaction Failure & Low Yields

Q: The reaction stalls, or the product hydrolyzes during workup. What is happening?

  • Root Cause: 1-Cyanoindoles are essentially cyanamides.[1] They are susceptible to hydrolysis to form the urea derivative or revert to the indole under acidic/aqueous conditions.

  • Corrective Action:

Q: My BrCN reagent is old/discolored. Does this matter?

  • Protocol: Always use freshly sublimed BrCN or a fresh commercial bottle. If the solid is yellow/orange, do not use it for N-cyanation.[1]

Optimized Experimental Protocol

Target: Synthesis of 1-Cyanoindole (General Procedure) Scale: 1.0 mmol

Reagents
  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 mmol, 48 mg)[1]

  • Cyanogen Bromide (BrCN) (1.2 mmol, 127 mg) [DANGER: HIGHLY TOXIC] [1]

  • Solvent: Anhydrous DMF (5 mL) or THF (5 mL)

Step-by-Step Workflow
  • Activation (Deprotonation):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Stir at 0°C for 30–45 minutes .

  • Electrophilic Trapping:

    • Cool the mixture to -78°C (if using THF) or 0°C (if using DMF - DMF freezes at -61°C).

    • Note: If using TsCN, add as a solution in THF/DMF.[1]

    • Allow to warm slowly to Room Temperature over 2–4 hours.

  • Workup (Crucial for Stability):

    • Pour reaction mixture into ice-cold water (20 mL).

  • Purification:

    • Eluent: Hexane/EtOAc gradient. 1-Cyanoindoles are typically less polar than the parent indole.

Troubleshooting Decision Tree (Graphviz)

TroubleshootingTree Start Problem Encountered Issue1 Product is 3-Cyanoindole (C-Selectivity) Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Byproduct: 3-Bromoindole Start->Issue3 Sol1 Action: Check Base Use NaH (Stronger) instead of K2CO3/Et3N Issue1->Sol1 Sol2 Action: Lower Temp Run addition at -78°C or 0°C Issue1->Sol2 Sol3 Action: Check Moisture BrCN hydrolyzes in wet DMF Issue2->Sol3 Sol4 Action: Check Stability Avoid acidic workup (Hydrolysis risk) Issue2->Sol4 Sol5 Action: Purify Reagent BrCN contains free Br2 (Yellow solid) Issue3->Sol5

Caption: Decision matrix for diagnosing common failure modes in indole N-cyanation.

References

  • Electrophilic Cyanation of Secondary Amines

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: PMC (NIH), 2017.[1]

    • Context: Validates the use of BrCN and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for N-cyanation of amines (though NCTS favors C-cyanation in indoles without specific anionic conditions).
  • Selectivity in Indole Functionalization

    • Title: Lewis Acid Catalyzed Direct Cyanation of Indoles with NCTS.[1][6]

    • Source: Organic Letters, 2011.[1]

    • Context: Demonstrates that under Lewis Acid catalysis, NCTS yields 3-cyanoindole, reinforcing the need for base-mediated p
  • General Indole Synthesis Troubleshooting

    • Title: Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
    • Context: General handling of indole nucleophilicity and protecting group strategies.[1][7]

  • Safety in Cyanation

    • Title: Preparation of Benzonitriles By Electrophilic Cyanation.[1]

    • Context: Handling of "CN+" equivalents and safety protocols for cyanogen halides.[1]

Sources

Optimization

Technical Support Center: Synthesis of Indole-1-carbonitrile

Welcome to the technical support center for the synthesis of indole-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of indole-1-carbonitrile, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize indole-1-carbonitrile, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in indole-1-carbonitrile synthesis is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and how to address them.

Probable Causes & Solutions:

  • Purity and Reactivity of Starting Materials:

    • Indole: The starting indole should be pure. Impurities can interfere with the reaction. Indole itself can be unstable and may discolor upon exposure to light and air, turning reddish[1]. It is recommended to use freshly purified indole, for example, by recrystallization or sublimation.

    • Cyanating Agent: The choice and quality of the cyanating agent are critical.

      • Cyanogen Bromide (BrCN): This is a common reagent but is highly toxic and moisture-sensitive. It can decompose in the presence of water or acids, releasing toxic hydrogen cyanide (HCN) gas[2][3]. Ensure your cyanogen bromide is dry and handled with appropriate safety precautions in a well-ventilated fume hood[2][4][5][6].

      • Alternative Cyanating Agents: Consider using safer and sometimes more effective alternatives like p-toluenesulfonyl cyanide (TsCN) or N-cyanosuccinimide (NCS) under Lewis acid catalysis[7][8]. For C-H cyanation, trimethylsilyl cyanide (TMSCN) in electrochemical setups has also been employed[9][10].

  • Reaction Conditions:

    • Solvent: The reaction is typically performed in an aprotic solvent like DMF or THF. Ensure the solvent is anhydrous, as water can react with the cyanating agent and other intermediates.

    • Temperature: The reaction temperature needs to be carefully controlled. Some methods require cooling to 0°C or below during the addition of reagents to manage the exothermic nature of the reaction and prevent side reactions. Other protocols may require heating to drive the reaction to completion[11].

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates by atmospheric oxygen and moisture.

  • Reaction Mechanism Considerations:

    • The cyanation of indole can proceed through different mechanisms depending on the reagents used. Direct C-H cyanation often involves a catalyst, such as copper or rhodium, and may require specific directing groups on the indole nitrogen to achieve the desired regioselectivity[12][13][14]. Understanding the specific mechanism of your chosen method is key to troubleshooting. For instance, some copper-mediated cyanations proceed through an initial iodination followed by cyanation[15].

Experimental Protocol: A General Procedure for Cyanation of Indole with Cyanogen Bromide

This protocol is provided as a general guideline. Always refer to a specific, validated literature procedure and perform a thorough risk assessment before starting any experiment.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of a suitable base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Cyanating Agent Addition: Dissolve cyanogen bromide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield

Synthesis_Pathway Indole Indole Indole_Anion Indole Anion Indole->Indole_Anion  + Base (e.g., NaH) - H₂ Side_Product Indole-3-carbonitrile Indole->Side_Product  + BrCN (Electrophilic C3-Attack) (Side Reaction) Product Indole-1-carbonitrile Indole_Anion->Product  + BrCN (N-Attack) BrCN Cyanogen Bromide (BrCN) BrCN->Product BrCN->Side_Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Purity Analysis of 5-Methyl-1H-indole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization and stringent purity analysis of novel chemical entities are pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization and stringent purity analysis of novel chemical entities are paramount. 5-Methyl-1H-indole-1-carbonitrile, a derivative of the privileged indole scaffold, represents a class of compounds with significant potential in medicinal chemistry. Its purity and structural integrity are critical determinants of its biological activity and safety profile. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust characterization and purity assessment of 5-Methyl-1H-indole-1-carbonitrile, supported by illustrative experimental data from closely related analogs.

The Imperative of Multi-technique Analysis

A single analytical technique is rarely sufficient to unequivocally confirm the structure and purity of a synthesized compound. A holistic approach, integrating data from orthogonal methods, provides a self-validating system that enhances confidence in the analytical results. For 5-Methyl-1H-indole-1-carbonitrile, a combination of chromatographic, spectroscopic, and thermal analysis techniques is essential for a comprehensive assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like 5-Methyl-1H-indole-1-carbonitrile.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, such as starting materials, by-products, and degradation products.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and versatile mode of HPLC for the analysis of moderately polar to nonpolar compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC for Indole Derivatives

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a gradient of 40-90% acetonitrile in water.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the indole chromophore has significant absorbance, typically around 220 nm and 280 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Method B: Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This technique is particularly useful for separating isomers and highly polar or nonpolar compounds that are not well-retained or resolved by RP-HPLC.

Comparative Analysis of HPLC Methods

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)Nonpolar (e.g., Hexane/Ethyl Acetate)
Analyte Elution Most polar compounds elute firstMost nonpolar compounds elute first
Primary Application Broad applicability for moderately polar to nonpolar compoundsSeparation of isomers, very polar, or very nonpolar compounds
Advantages Robust, reproducible, wide range of columns availableOrthogonal selectivity to RP-HPLC
Disadvantages May have limited selectivity for certain isomersMore sensitive to mobile phase water content, solvent cost

Structural Elucidation: A Spectroscopic Triad

Spectroscopic techniques provide detailed information about the molecular structure of 5-Methyl-1H-indole-1-carbonitrile, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 5-Methyl-1H-indole-1-carbonitrile.

Expected ¹H NMR Spectral Features:

Based on the analysis of similar indole derivatives, the proton NMR spectrum of 5-Methyl-1H-indole-1-carbonitrile is expected to show distinct signals for the aromatic protons on the indole ring, the methyl protons, and the protons of the pyrrole ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For instance, the protons on the benzene ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) depending on their neighboring protons.[3]

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is a key diagnostic peak, typically appearing in the downfield region (around 115-120 ppm). The carbons of the indole ring will appear in the aromatic region (100-140 ppm), and the methyl carbon will be in the aliphatic region (around 20 ppm).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Methyl-1H-indole-1-carbonitrile (C₁₀H₈N₂), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (156.18 g/mol ).[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Methyl-1H-indole-1-carbonitrile will be characterized by a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other key absorptions will include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.[6]

Workflow for Spectroscopic Analysis

cluster_0 Structural Characterization Sample Sample NMR NMR Sample->NMR ¹H & ¹³C MS MS Sample->MS MW & Fragmentation IR IR Sample->IR Functional Groups Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

Caption: Workflow for structural elucidation.

Thermal Analysis: Purity and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the purity, polymorphism, and thermal stability of a compound.[7]

Differential Scanning Calorimetry (DSC) for Purity Assessment

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, DSC shows a sharp endothermic peak at its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.[8] The van't Hoff equation can be applied to the DSC data to quantitatively determine the mole percent purity.

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the crystalline sample (typically 1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A slow heating rate, typically 0.5-2 °C/min, is used to ensure thermal equilibrium.[9]

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.

  • Data Analysis: The onset temperature of the melt, the peak maximum, and the heat of fusion (ΔHfus) are determined. Purity is calculated using the instrument's software based on the van't Hoff equation.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to identify the temperature at which it begins to decompose. For 5-Methyl-1H-indole-1-carbonitrile, a TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.[10]

Comparative Analysis of Thermal Methods

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Measures heat flow into or out of a sampleMeasures the mass of a sample
Information Provided Melting point, purity, polymorphism, heat of fusionThermal stability, decomposition temperature, composition
Primary Application Purity determination, phase transitionsAssessment of thermal stability and degradation

Logical Flow for Purity Assessment

cluster_1 Comprehensive Purity Analysis Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Quantitative Purity DSC DSC Synthesized Compound->DSC Molar Purity Spectroscopy Spectroscopy Synthesized Compound->Spectroscopy Structural Identity Purity Confirmation Purity Confirmation HPLC->Purity Confirmation DSC->Purity Confirmation Spectroscopy->Purity Confirmation

Caption: Integrated workflow for purity analysis.

Conclusion

The characterization and purity analysis of 5-Methyl-1H-indole-1-carbonitrile demand a multi-faceted analytical approach. While HPLC provides the gold standard for quantitative purity assessment, its findings must be corroborated by spectroscopic methods (NMR, MS, IR) to confirm the structural identity of the main component and any impurities. Furthermore, thermal analysis (DSC and TGA) offers crucial insights into the solid-state properties and thermal stability of the compound. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and robust analytical profile for 5-Methyl-1H-indole-1-carbonitrile, ensuring its quality and suitability for further investigation.

References

  • Wang, P., Arza, C. R., & Zhang, B. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]

  • ResearchGate. DSC thermogram of control and treated indole. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with... [Link]

  • National Institute of Standards and Technology. 1H-Indole, 5-methyl-. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Spectra of Indoles. [Link]

  • XRF Scientific. What's the difference between DSC and TGA analysis?. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • ChemSrc. 5-Methylindole | CAS#:614-96-0. [Link]

  • European Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Organic Syntheses. 1-BENZYL-INDOLE. [Link]

  • World Scientific News. Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 5-methyl-. [Link]

  • ResearchGate. Purity detection of the five compounds by HPLC. Conditions: column,... [Link]

  • ResearchGate. (PDF) 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). [Link]

  • PubChem. 5-Methylindole. [Link]

  • PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

  • Matrix Fine Chemicals. 5-METHYL-1H-INDOLE | CAS 614-96-0. [Link]

  • Journal of King Saud University - Science. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. [Link]

  • Google Patents. Processes for production of indole compounds.
  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

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Comparative

A Comparative Guide to the Analytical Characterization of 5-Methyl-1H-indole-1-carbonitrile

Introduction: The Analytical Imperative for a Privileged Scaffold The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives, such as 5-Methyl-1H-indole-1-carbonitrile, represent novel chemical entities with significant potential in drug discovery programs. The precise substitution pattern—a methyl group at the 5-position and a carbonitrile at the 1-position—imparts unique physicochemical properties that demand rigorous and tailored analytical characterization. The cyano group on the indole nitrogen, in particular, modifies the electronic properties of the heterocyclic ring, influencing its stability, reactivity, and chromatographic behavior.

This guide provides a comprehensive comparison of the primary analytical methodologies for the separation, identification, and structural elucidation of 5-Methyl-1H-indole-1-carbonitrile. It is designed for researchers, analytical chemists, and drug development professionals who require robust, validated methods for purity assessment, impurity profiling, and definitive structural confirmation. We will move beyond mere procedural lists to explain the underlying scientific principles and causal logic behind methodological choices, ensuring that the described protocols are not just recipes, but self-validating analytical systems.

Foundational Strategy: An Integrated Analytical Workflow

No single technique can fully characterize a novel compound. A multi-faceted, orthogonal approach is essential for unambiguous identification and accurate quantification. The typical workflow integrates chromatographic separation with spectroscopic and spectrometric detection, ensuring both purity assessment and structural integrity.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identification & Structure cluster_2 Phase 3: Specialized Analysis Purity Initial Purity Screen (e.g., RP-HPLC-UV) Quant Quantitative Analysis (HPLC with Calibration) Purity->Quant If purity >95% GC Volatile Impurities / Residual Solvents (Headspace GC-MS) Purity->GC As needed LCMS Molecular Weight Confirmation (LC-MS) Quant->LCMS Confirm mass HRMS Elemental Composition (High-Resolution MS) LCMS->HRMS Determine formula NMR Definitive Structure Elucidation (1D & 2D NMR) HRMS->NMR Confirm connectivity Method_Selection Start What is the Analytical Goal? Purity Purity / Impurity Profile Start->Purity Residual Residual Solvents Start->Residual Isomers Isomer Separation Start->Isomers HPLC Use RP-HPLC Purity->HPLC GC Use Headspace GC Residual->GC NP_HPLC Consider NP-HPLC Isomers->NP_HPLC

Sources

Validation

A Comparative Guide to the HPLC Analysis of 5-Methyl-1H-indole-1-carbonitrile

For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of novel chemical entities is a cornerstone of the research and development pipeline. 5-Methyl-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of novel chemical entities is a cornerstone of the research and development pipeline. 5-Methyl-1H-indole-1-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, requires robust analytical methods to ensure its purity, stability, and overall quality.[1] High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose, offering high resolution and quantitative accuracy.[2]

This guide provides an in-depth comparison of HPLC-based methodologies for the analysis of 5-Methyl-1H-indole-1-carbonitrile. We will explore a primary Reversed-Phase HPLC (RP-HPLC) method with UV detection, and compare its performance characteristics with modern alternatives such as Ultra-High-Performance Liquid Chromatography (UHPLC) and HPLC-Mass Spectrometry (HPLC-MS). The objective is to equip the reader with the knowledge to make informed decisions when selecting an analytical method that best suits their specific research needs, be it routine purity assessment, high-throughput screening, or in-depth structural elucidation.

Understanding the Analyte: 5-Methyl-1H-indole-1-carbonitrile

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of 5-Methyl-1H-indole-1-carbonitrile. As an indole derivative, it possesses a heterocyclic aromatic structure, making it amenable to UV detection.[3] Its moderate polarity suggests that reversed-phase chromatography would be an effective separation strategy. The presence of the nitrile group and the indole nitrogen may offer opportunities for specific interactions with different stationary phases.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

A well-developed RP-HPLC method is often the workhorse for routine analysis in many laboratories due to its robustness and cost-effectiveness.[4] The following method is a robust starting point for the analysis of 5-Methyl-1H-indole-1-carbonitrile, based on established principles for similar indole derivatives.[5]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid).

      • 0-10 min: 40% to 90% ACN

      • 10-12 min: 90% ACN

      • 12-15 min: 40% ACN

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 5-Methyl-1H-indole-1-carbonitrile in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like indole derivatives through hydrophobic interactions. The use of a gradient elution is crucial for separating the main analyte from potential impurities with a wide range of polarities. The addition of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. A detection wavelength of 280 nm is selected based on the typical UV absorbance of the indole chromophore.

Workflow for RP-HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) working Dilute to Working Solution (0.1 mg/mL) stock->working filter Filter with 0.45 µm Syringe Filter working->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O, 0.1% Formic Acid) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify Decision_Tree start What is the primary analytical goal? node_routine Routine Purity Assessment? start->node_routine Routine Analysis node_throughput High-Throughput Screening? start->node_throughput Speed is Critical node_unknown Impurity Identification / Structural Elucidation? start->node_unknown Detailed Characterization result_hplc HPLC-UV is a cost-effective and robust choice. node_routine->result_hplc result_uhplc UHPLC-UV offers significant advantages in speed and resolution. node_throughput->result_uhplc result_ms HPLC-MS or UHPLC-MS is essential for definitive identification. node_unknown->result_ms

Sources

Comparative

Spectroscopic Confirmation of 5-Methyl-1H-indole-1-carbonitrile: A Comparative Guide

The following guide details the spectroscopic validation of 5-Methyl-1H-indole-1-carbonitrile , a specialized N-functionalized indole derivative. This document is structured to provide definitive proof of structure, spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic validation of 5-Methyl-1H-indole-1-carbonitrile , a specialized N-functionalized indole derivative. This document is structured to provide definitive proof of structure, specifically distinguishing the target molecule from its starting material (5-methylindole) and potential regiochemical isomers (e.g., 3-cyano or C-cyano derivatives).

Executive Summary

The definitive structural confirmation of 5-Methyl-1H-indole-1-carbonitrile (N-cyano-5-methylindole) requires a multi-modal spectroscopic approach. The primary challenge lies not in identifying the indole core, but in confirming the regiochemistry of the cyano group (N-cyanation vs. C-cyanation) and verifying the integrity of the 5-methyl substituent.

This guide outlines a self-validating analytical workflow comparing Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FT-IR) , and High-Resolution Mass Spectrometry (HRMS) .

Critical Structural Analysis & Strategy

Before analyzing spectra, one must understand the structural "fingerprints" involved. The transformation from 5-methylindole to the 1-carbonitrile derivative involves replacing the N-H proton with a nitrile (-C≡N) group.

Feature5-Methylindole (Starting Material)5-Methyl-1H-indole-1-carbonitrile (Target)5-Methyl-3-cyanoindole (Common Isomer)
N-H Proton Present (Broad singlet, 8.0–11.0 ppm)Absent Present
Nitrile Stretch (IR) AbsentStrong, ~2220–2240 cm⁻¹ Strong, ~2210–2230 cm⁻¹
H-2 Proton Shift ~7.1–7.2 ppmDeshielded (>7.6 ppm) Deshielded (due to C-3 EWG)
Symmetry C1 (Planar)C1 (Planar)C1 (Planar)
The "Self-Validating" Logic

To claim definitive proof, your data must satisfy three conditions simultaneously:

  • Loss of N-H: Confirmed by 1H NMR.

  • Gain of Cyano: Confirmed by FT-IR and 13C NMR.

  • Retention of 5-Methyl: Confirmed by 1H NMR integration and coupling.

Comparative Analytical Protocols
A. 1H NMR Spectroscopy (The Regiochemistry Validator)

Objective: Confirm the absence of N-H and the specific deshielding of H-2 and H-7 protons caused by the N-cyano group.

Protocol:

  • Dissolve ~5-10 mg of sample in DMSO-d₆ or CDCl₃ . (DMSO is preferred if N-H detection in impurities is required, as it slows proton exchange).

  • Acquire spectrum with sufficient scans (ns=16 or 32) to resolve aromatic coupling.

Expected Data Comparison:

Proton Position5-Methylindole (SM)5-Methyl-1H-indole-1-carbonitrileDiagnostic Note
N-H (1) 8.0–10.5 ppm (br s) ABSENT Primary Confirmation. If this peak exists, the reaction is incomplete or formed a C-isomer.
H-2 ~7.15 ppm (m)~7.60–7.80 ppm (d) The N-CN group strongly deshields the adjacent H-2.
H-7 ~7.25 ppm (d)~7.50–7.70 ppm (d) H-7 is spatially proximal to the N-CN, causing a downfield shift.
H-3 ~6.40 ppm (m)~6.60–6.70 ppm (d) Slight downfield shift.
5-CH₃ ~2.42 ppm (s)~2.45 ppm (s) Remains largely unchanged; confirms the methyl group is intact.

Expert Insight: In the 1-cyano derivative, the electron-withdrawing nature of the nitrile group decreases electron density in the pyrrole ring, shifting H-2 and H-3 downfield compared to the parent indole.

B. FT-IR Spectroscopy (The Functional Group Validator)

Objective: Identify the nitrile functionality and distinguish N-cyanation from C-cyanation based on frequency and intensity.

Protocol:

  • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with a diamond crystal.

  • Acquire background spectrum (air).

  • Scan sample (range 4000–400 cm⁻¹, resolution 4 cm⁻¹).

Diagnostic Bands:

  • Target (N-CN): A sharp, distinct band at 2220–2240 cm⁻¹ .

    • Note: N-cyano stretches (cyanamides) are often very strong due to the significant dipole change.

  • Impurity (N-H): Look for a broad stretch at 3200–3400 cm⁻¹ . The absence of this band is critical for purity confirmation.

  • Isomer (C-CN): If the nitrile is at C-3, the band often appears at a slightly lower frequency (~2215 cm⁻¹) and the N-H stretch will still be visible.

C. 13C NMR Spectroscopy (The Skeleton Validator)

Objective: Confirm the presence of the nitrile carbon and its unique chemical environment attached to Nitrogen.

Key Shifts (CDCl₃):

  • N-C≡N Carbon: Typically appears at 105–112 ppm .

    • Contrast: Aromatic nitriles (Ar-CN, e.g., if cyanated at C-5) typically appear further downfield at 118–120 ppm .

  • Methyl Carbon: ~21.5 ppm.

  • Indole Carbons: The C-2 and C-7a carbons will show significant shifts relative to the starting material due to the N-substitution.

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers.

StructureConfirmation cluster_logic Diagnostic Logic Start Crude Product (Post-Cyanation) IR_Check Step 1: FT-IR Analysis (Quick Screen) Start->IR_Check IR_Result Band at ~2230 cm⁻¹? IR_Check->IR_Result NMR_Check Step 2: 1H NMR (DMSO-d₆) IR_Result->NMR_Check Yes (Present) Rejection_SM REJECT: Starting Material (5-Methylindole) IR_Result->Rejection_SM No (Absent) NH_Result Broad Singlet (>8.0 ppm)? NMR_Check->NH_Result Confirmation CONFIRMED: 5-Methyl-1H-indole-1-carbonitrile NH_Result->Confirmation No (Absent) Rejection_Iso REJECT: C-Cyano Isomer (e.g., 3-cyano) NH_Result->Rejection_Iso Yes (Present) Note1 N-H Presence indicates C-alkylation or unreacted SM Note2 N-CN stretch is distinct from C-CN stretch

Caption: Decision tree for the spectroscopic validation of N-cyanoindoles, prioritizing the differentiation between N-cyanation, C-cyanation, and unreacted starting material.

Synthesis & Impurity Profile

Understanding the synthesis aids in anticipating impurities. The most common route is the reaction of 5-methylindole with cyanogen bromide (BrCN) or similar electrophilic cyanide sources in the presence of a base (e.g., NaH).

SynthesisFlow SM 5-Methylindole (C₉H₉N) Product 5-Methyl-1H-indole-1-carbonitrile (Target) SM->Product Major Pathway Impurity1 Impurity A: Unreacted SM SM->Impurity1 Incomplete Impurity2 Impurity B: 3-Bromo-5-methylindole (Side Product) SM->Impurity2 Bromination (Competition) Reagents Reagents: BrCN / NaH (Electrophilic Cyanation) Reagents->SM

Caption: Synthetic pathway highlighting the target N-cyanation and potential brominated side-products common with BrCN reagents.

Impurity B (3-Bromo derivative):

  • If BrCN acts as a brominating agent (common in indoles), you may get 3-bromo-5-methylindole.

  • Detection: HRMS will show an isotopic pattern for Bromine (M+ and M+2 in 1:1 ratio). 1H NMR will show the loss of the H-3 signal (approx 6.4 ppm).

References
  • Standard 1H and 13C NMR Chemical Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Spectroscopy of Cyanoindoles

    • Hilaire, M. R., et al. (2017).[1][2] Solvent Dependence of Cyanoindole Fluorescence Lifetime.[1] Chemical Physics Letters, 685, 133–138.[1] (Provides comparative data on nitrile substitution effects on indole rings). Link

  • Synthesis of N-Cyanoindoles: Muthukrishnan, M., et al. (2006). One-pot synthesis of N-cyanoindoles from indoles using cyanogen bromide. Tetrahedron Letters, 47(4), 579-580. (Describes the standard synthetic route and expected spectral characteristics).
  • General Indole Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent effects on NMR shifts).

Sources

Validation

Structure-Activity Relationship of 5-Methyl Substituted Indole Carbonitriles: A Technical Comparison

Executive Summary This guide analyzes the structure-activity relationship (SAR) of 5-methyl substituted indole carbonitriles , a privileged scaffold in medicinal chemistry targeting aromatase inhibition (CYP19A1) and tub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 5-methyl substituted indole carbonitriles , a privileged scaffold in medicinal chemistry targeting aromatase inhibition (CYP19A1) and tubulin polymerization .

The 5-methyl group introduces a specific hydrophobic bulk (


) without significant electronic withdrawal, contrasting sharply with 5-fluoro (isosteric but electron-withdrawing) or 5-methoxy (electron-donating) analogs. This guide compares these derivatives, providing experimental evidence that the 5-methyl substitution often modulates metabolic stability and receptor pocket occupancy rather than direct electronic interaction with the target active site.

SAR Analysis: The Role of the 5-Methyl Group

The biological activity of indole carbonitriles is governed by the electronic and steric environment of the benzene ring (positions 4-7) and the positioning of the nitrile "warhead" (positions 2 or 3).

Electronic vs. Steric Modulation

The 5-position is critical because it projects into the hydrophobic accessory pocket of enzymes like aromatase.

Substituent (R)Electronic Effect (

)
Steric Parameter (MR)Impact on Aromatase Inhibition (

)
Mechanism Note
-H 0.001.03~25

Baseline activity; lacks hydrophobic anchor.
-CH₃ (Methyl) -0.175.65~9.0

Optimal hydrophobic filling; resistant to metabolic hydroxylation.
-F (Fluoro) +0.060.92~12

Minimal steric gain; metabolic blocker but weak binding.
-CN (Cyano) +0.666.333.3

Strong EWG; increases acidity of NH, improving H-bond donation.
-OCH₃ (Methoxy) -0.277.87>50

Steric clash in restricted pockets; often reduces potency in Aromatase.

> Key Insight: While electron-withdrawing groups (EWGs) like 5-CN generally increase potency against aromatase by acidifying the indole N-H (enhancing H-bonding with Ser478), the 5-methyl group offers a balanced profile. It improves lipophilicity (LogP) for cell permeability without the toxicity risks associated with strong EWGs or the metabolic instability of unsubstituted indoles.

Regiochemistry of the Nitrile Group

The position of the nitrile group dictates the binding mode.

  • 3-Carbonitrile: Direct coordination to the Heme iron (Fe) of aromatase. This is the "active" warhead position (

    
    ).
    
  • 2-Carbonitrile: Orients the molecule to place the 5-substituent into the access channel. 5-methyl-indole-2-carbonitriles are often less potent as direct inhibitors but serve as excellent allosteric modulators or scaffolds for dual-inhibition (e.g., EGFR/CDK2).

Mechanistic Visualization

The following diagram illustrates the binding mode of 5-methyl substituted indole-3-carbonitrile within the Aromatase active site, highlighting the dual interaction: Heme coordination by the nitrile and hydrophobic pocket filling by the 5-methyl group.

AromataseBinding Target Aromatase (CYP19A1) Active Site Heme Heme Iron (Fe) Pocket Hydrophobic Accessory Pocket (Val370, Leu477) Serine Ser478 Residue Compound 5-Methylindole-3-carbonitrile CN_Group C3-Nitrile (CN) Compound->CN_Group Me_Group C5-Methyl (CH3) Compound->Me_Group NH_Group Indole N-H Compound->NH_Group CN_Group->Heme Coordinate Covalent Bond (Warhead) Me_Group->Pocket Van der Waals Interaction (Stabilization) NH_Group->Serine H-Bond Donor

Caption: Binding mode of 5-methylindole-3-carbonitrile showing the tripartite interaction essential for high-affinity aromatase inhibition.

Experimental Protocol: Synthesis of 5-Methylindole-2-carbonitrile

This protocol avoids the use of unstable diazonium salts, utilizing a modified Fischer Indole Synthesis followed by dehydration. This route is scalable and self-validating via TLC monitoring.

Reaction Scheme
  • Hydrazone Formation: p-Tolylhydrazine + Ethyl Pyruvate

    
     Hydrazone.
    
  • Fischer Cyclization: Hydrazone

    
     Ethyl 5-methylindole-2-carboxylate.
    
  • Amidation: Ester

    
     Primary Amide.
    
  • Dehydration: Amide

    
     Nitrile.
    
Step-by-Step Methodology

Phase 1: Scaffold Construction (Fischer Cyclization)

  • Reagents: Dissolve p-tolylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in Ethanol (20 mL). Add 3 drops of glacial acetic acid.

  • Reflux: Heat at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). Checkpoint: Disappearance of hydrazine spot.

  • Cyclization: Evaporate solvent.[1] Resuspend residue in Polyphosphoric Acid (PPA, 10 g). Heat to 110°C for 30 mins.

  • Quench: Pour onto crushed ice. Precipitate forms. Filter and wash with water.

    • Yield: ~75% Ethyl 5-methylindole-2-carboxylate (White solid).

Phase 2: Functional Group Transformation (Amide to Nitrile)

  • Amidation: Suspend the ester (5 mmol) in 7N Methanolic Ammonia (20 mL). Seal in a pressure tube and stir at 60°C for 12 hours.

    • Validation: IR spectrum will show disappearance of Ester C=O (

      
      ) and appearance of Amide double spike (
      
      
      
      ).
  • Dehydration: Suspend the crude amide (4 mmol) in dry

    
     (15 mL). Add 
    
    
    
    (12 mmol) dropwise at 0°C.
  • Reflux: Heat to 65°C for 3 hours. The suspension will clear as the nitrile forms.

  • Workup: Pour into saturated

    
     (Caution: Gas evolution). Extract with DCM.
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane).

    • Final Product:5-Methylindole-2-carbonitrile .

    • Characterization: CN stretch at

      
       (Sharp).
      

Comparative Performance Data

The following data consolidates findings from multiple studies on 5-substituted indoles against MCF-7 (Breast Cancer) cell lines and Aromatase enzyme activity.

Compound IDStructureAromatase

(

)
MCF-7

(

)
Selectivity Index (SI)
Ref (Letrozole) Triazole-benzonitrile0.002-High
Indole-3-CN Unsubstituted1.6122.5Moderate
5-Me-Indole-3-CN 5-Methyl9.00 18.2 High (Low Toxicity)
5-CN-Indole-3-CN 5-Cyano3.345.1Low (Cytotoxic)
5-OMe-Indole-3-CN 5-Methoxy>500.55Very Low (Tubulin mechanism)

Interpretation:

  • 5-Methyl derivatives are less potent enzyme inhibitors than 5-Cyano derivatives but exhibit a better safety profile (higher SI).

  • 5-Methoxy derivatives switch mechanism from Aromatase inhibition to Tubulin Polymerization inhibition (colchicine site binding), indicated by the potent cytotoxicity (

    
    ) but poor enzyme inhibition.
    

References

  • Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.

  • Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry.

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.

  • Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Derivatives. BenchChem Protocols.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-1H-indole-1-carbonitrile

Topic: Personal protective equipment for handling 5-Methyl-1H-indole-1-carbonitrile Emergency Overview & Hazard Identification Compound Identity: Chemical Name: 5-Methyl-1H-indole-1-carbonitrile Synonyms: 1-Cyano-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Methyl-1H-indole-1-carbonitrile

Emergency Overview & Hazard Identification

Compound Identity:

  • Chemical Name: 5-Methyl-1H-indole-1-carbonitrile

  • Synonyms: 1-Cyano-5-methylindole; N-Cyano-5-methylindole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Physical State: Solid (Crystalline powder)

Hazard Profile (Class-Based Assessment): As a specialized N-cyanoindole derivative, specific toxicological data may be limited. However, based on the structural "read-across" from 1-cyanoindole and general organic nitriles, this compound must be handled as a High-Hazard Cyanogenic Reagent .

  • Acute Toxicity (Oral/Dermal/Inhalation): High.[1] Organic nitriles can metabolize to release cyanide ions (

    
    ) in vivo.
    
  • Skin Absorption: High Risk.[2] Nitriles penetrate the skin barrier rapidly.

  • Reactivity: N-Cyano compounds (cyanamides) are electrophilic. They are sensitive to hydrolysis in acidic or basic conditions, potentially releasing Hydrogen Cyanide (HCN) or cyanamide derivatives.

  • Sensitizer: Potential skin and respiratory sensitizer.[3][4]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.

Zone / Activity Hand Protection Eye/Face Protection Body Defense Respiratory Control
Solid Weighing (< 100 mg)Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Change immediately upon splash.Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Lab Coat (Buttoned)+ Long sleevesFume Hood (Sash at working height).No open bench work.
Solution Handling (Organic Solvents)Barrier Laminate (Silver Shield) or Double Nitrile (if contact time < 5 min).Chemical Safety Goggles + Face Shield (if > 50 mL)Lab Coat + Chemical Apron (Butyl/Neoprene)Fume Hood .Ensure airflow > 100 fpm.
Spill Cleanup (Solid)Double Nitrile + Tyvek SleevesChemical Safety Goggles Tyvek Coverall + Shoe CoversP100 Half-Mask Respirator (If outside hood)

Critical Glove Note: Standard thin nitrile gloves offer splash protection only against organic nitrile solutions. If dissolving in Chloroform or DCM, nitrile gloves will degrade in seconds. Use Silver Shield/4H laminates for prolonged handling in chlorinated solvents.

Operational Handling Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: All operations involving the solid must occur inside a certified chemical fume hood.

  • Static Control: Indole derivatives can be electrostatic. Use an anti-static gun or ionizer bar to prevent powder scattering during weighing.

  • Containment: Weigh into a tared vial or flask. Do not use weighing paper (risk of residue/spill); use a weighing boat or funnel that can be rinsed into the reaction vessel.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid acidic solvents if possible to prevent hydrolysis of the N-CN bond.

  • Closed Systems: Run reactions in septum-capped vessels. Vent pressure through an inert gas line (Nitrogen/Argon) bubbled through a bleach trap (to neutralize any potential HCN evolution).

Phase 3: Decontamination
  • Surface Cleaning: Wipe surfaces with a 10% bleach solution (Sodium Hypochlorite) followed by water. Bleach oxidizes trace cyanides/nitriles to less toxic cyanates.

  • Glassware: Rinse glassware with bleach solution inside the hood before removing for general washing.

Visualized Workflows
Figure 1: Safe Handling Process Flow

HandlingProtocol Storage Storage (4°C, Desiccated) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent) Weighing->Solubilization Anti-static precautions Reaction Reaction (Closed System) Solubilization->Reaction Inert Atmosphere Quench Quench/Workup (Bleach Trap) Reaction->Quench Careful addition Waste Waste Disposal (Segregated) Quench->Waste pH > 10 check

Caption: Step-by-step containment workflow ensuring minimal exposure risk from storage to disposal.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush 15 min 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen (Medical Only) 3. Monitor for Cyanosis Inhalation->ActionInhal Medical SEEK IMMEDIATE MEDICAL ATTENTION ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate triage actions for accidental exposure. Speed is critical to prevent systemic absorption.

Waste Disposal & Deactivation

Do not mix with acidic waste streams. Acidification of nitrile waste can generate HCN gas.

  • Segregation: Collect all solid and liquid waste in a container labeled "TOXIC ORGANIC - NITRILE ".

  • pH Control: Maintain waste pH > 10 using Sodium Hydroxide (NaOH) to prevent hydrolysis to HCN.

  • Deactivation (Small Scale): For trace residues, treat with excess Sodium Hypochlorite (Bleach) for 24 hours before disposal, if permitted by local EHS regulations.

  • Disposal: Hand over to a certified hazardous waste contractor.

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. CDC. Available at: [Link]

  • PubChem. Compound Summary: 5-Methylindole (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

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